molecular formula C21H21N3O3 B557355 Fmoc-L-Val-CHN2 CAS No. 193148-58-2

Fmoc-L-Val-CHN2

Cat. No.: B557355
CAS No.: 193148-58-2
M. Wt: 363,42 g/mole
InChI Key: QPIBMAUSYAGKJK-FJZBCQJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Val-CHN2, also known as this compound, is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQNUSIQJSEXIR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for Fmoc-L-Val-CHN2 in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Role of Cysteine Proteases with Fmoc-L-Val-CHN2

This compound is a potent, irreversible inhibitor of cysteine proteases, a diverse family of enzymes that play critical roles in a myriad of cellular processes, including apoptosis, autophagy, and inflammation. The valine residue directs the inhibitor to the active site of specific cysteine proteases, such as caspases and cathepsins, while the diazomethyl ketone (CHN2) moiety serves as a reactive "warhead" that forms a covalent bond with the catalytic cysteine residue, leading to irreversible inactivation. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances the lipophilicity of the molecule, facilitating its passage across the cell membrane.

These characteristics make this compound an invaluable tool for researchers investigating the intricate signaling pathways governed by cysteine proteases. By selectively inhibiting these enzymes, scientists can elucidate their specific functions in both normal physiology and disease states, paving the way for the development of novel therapeutic interventions.

Mechanism of Action: Irreversible Inhibition via Covalent Modification

The inhibitory activity of this compound is conferred by the diazomethyl ketone functional group. The current understanding of the mechanism involves the nucleophilic attack of the deprotonated thiol group of the active site cysteine on the diazomethyl ketone. This leads to the formation of a thioether bond and the release of dinitrogen gas, resulting in the irreversible alkylation of the enzyme's active site. This covalent modification permanently disables the catalytic activity of the protease.

Fmoc-L-Val-CHN2_Mechanism cluster_0 Cysteine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibition Active_Site Cysteine Residue (Cys-SH) Covalent_Adduct Irreversibly Inhibited Protease (Covalent Thioether Bond) Active_Site->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation Inhibitor This compound Inhibitor->Active_Site Binding

Caption: Mechanism of irreversible inhibition of a cysteine protease by this compound.

Product Specifications and Handling

PropertyValue
Molecular Formula C₂₀H₂₀N₄O₃
Molecular Weight 363.41 g/mol
Appearance Lyophilized solid
Purity >95%
Solubility Soluble in DMSO
Storage Store at -20°C. Protect from light and moisture.

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low concentrations. To maintain the stability and activity of the inhibitor, it is crucial to store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles.[1][2][3][4]

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a desired stock concentration, typically 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 363.41 g/mol ), add 275.2 µL of DMSO.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution of the powder.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C. Once an aliquot is thawed, it should be used immediately and any remaining solution discarded.

Protocol 2: General Procedure for Treating Cultured Cells with this compound

Rationale: The optimal working concentration and incubation time for this compound will vary depending on the cell type, the specific cysteine protease being targeted, and the experimental endpoint. Therefore, it is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. A pre-incubation step is often employed to allow the inhibitor to permeate the cells and inhibit the target proteases before the induction of the cellular process of interest.[1][2][5] A vehicle control (DMSO) is critical to distinguish the effects of the inhibitor from any potential effects of the solvent.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Inducing agent (if applicable, e.g., for apoptosis induction)

Experimental Workflow:

Cell_Treatment_Workflow Start Seed Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Inhibitor Prepare Working Concentrations of this compound Incubate_Overnight->Prepare_Inhibitor Pre_treat Pre-treat Cells with Inhibitor (30 min - 2 hours) Prepare_Inhibitor->Pre_treat Induce Add Inducing Agent (e.g., Apoptosis Inducer) Pre_treat->Induce Incubate Incubate for Desired Time Induce->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest Analyze Perform Downstream Assays Harvest->Analyze

Caption: General workflow for cell treatment with this compound.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed complete cell culture medium to achieve the desired final working concentrations. A typical starting range for optimization is 10-100 µM.[2][4][5]

    • Important: Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used.

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a pre-determined period, typically 30 minutes to 2 hours, at 37°C in a humidified CO₂ incubator.[1] This allows for cellular uptake of the inhibitor.

  • Induction (Optional): If studying the inhibitory effect on an induced process (e.g., apoptosis), add the inducing agent directly to the medium containing the inhibitor and vehicle control.

  • Further Incubation: Continue to incubate the cells for the desired experimental duration. This will depend on the specific cellular process being investigated.

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis. This may include:

    • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or Western blot for cleaved caspases.

    • Cell Viability/Cytotoxicity Assays: MTT, XTT, or LDH release assays.

    • Western Blotting: To assess the levels of specific proteins of interest.

    • Enzyme Activity Assays: To measure the activity of specific cysteine proteases in cell lysates.

Considerations for Experimental Design

ParameterRecommendationRationale
Cell Type Perform initial dose-response experiments for each new cell line.Sensitivity to inhibitors can vary significantly between different cell types.
Working Concentration Start with a range of 10-100 µM and narrow down based on results.[2][4][5]To identify the optimal concentration that provides maximal inhibition with minimal off-target effects.
Incubation Time Test various pre-incubation (30 min - 2 hr) and total treatment times.The kinetics of inhibition and the cellular response can be time-dependent.
Vehicle Control Always include a DMSO-only control at the same final concentration.To account for any potential effects of the solvent on the cells.
Positive Control If available, use a known activator of the pathway of interest.To ensure the experimental system is responsive.
Negative Control An inactive analog of the inhibitor, if available, can be used.To demonstrate the specificity of the observed effects.
Media Composition Be aware of potential peptide degradation in serum-containing media.[6]Serum contains proteases that can degrade peptide-based inhibitors over time.

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibitory effect observed - Inhibitor concentration is too low.- Incubation time is too short.- Inhibitor has degraded.- Increase the concentration of this compound.- Increase the pre-incubation and/or total incubation time.- Use a fresh aliquot of the inhibitor stock solution.
High cell death in all conditions, including vehicle control - DMSO concentration is too high.- Cells are overly sensitive to the experimental conditions.- Ensure the final DMSO concentration is ≤ 0.1%.- Optimize cell seeding density and handling procedures.
Inconsistent results - Incomplete dissolution of the inhibitor.- Pipetting errors.- Variation in cell number.- Ensure the stock solution is fully dissolved.- Use calibrated pipettes and careful technique.- Ensure consistent cell seeding across all wells/plates.

Conclusion

This compound is a powerful research tool for the investigation of cysteine protease function in cellular signaling. By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this inhibitor to gain valuable insights into the complex roles of these enzymes in health and disease.

References

  • BenchChem. (2025). Z-VAD-FMK: A Technical Guide to Target Specificity and Caspase Inhibition.
  • BenchChem. (2025).
  • R&D Systems. (1999). Caspase-3 fmk Inhibitor Z-DEVD.
  • R&D Systems. (1999). Pan Caspase fmk Inhibitor Z-VAD.
  • Bluewell Peptides. (2025). The Complete Peptide Reconstitution & Storage Guide.
  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions.
  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.
  • ACS Pharmacology & Translational Science. (n.d.).
  • Biosynth. (n.d.). Solubility Tips: Reconstituting a Peptide.
  • BenchChem. (n.d.). PAR-1 (1-6) peptide stability in cell culture media.
  • Sigma-Aldrich. (n.d.). Z-VAD-FMK.
  • Bio-Rad. (n.d.).
  • Promega Corporation. (n.d.). Caspase Inhibitor Z-VAD-FMK.
  • BD Biosciences. (n.d.). Z-DEVD-FMK, Caspase-3 Inhibitor.
  • Frontiers in Immunology. (2019).
  • ResearchGate. (n.d.). Stability of selected peptides in PBS buffer and culture medium.
  • NIH. (2025). Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening.
  • MedChemExpress. (n.d.). Z-DEVD-FMK | Caspase-3 Inhibitor.
  • Karger Publishers. (2004). Inhibitors Directed towards Caspase-1 and -3 Are Less Effective than Pan Caspase Inhibition in Preventing Renal Proximal Tubular Cell Apoptosis.
  • NIH. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo.
  • NIH. (n.d.). Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis.
  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit.
  • MedChemExpress. (n.d.).

Sources

The Role of Fmoc-L-Val-CHN2 in Apoptosis Research: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Fmoc-L-Valine-Diazomethylketone (Fmoc-L-Val-CHN2), a potent and irreversible inhibitor of cysteine proteases, and its specialized applications in the intricate study of apoptosis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, offers detailed experimental protocols, and presents insights for robust data interpretation.

Introduction: Targeting Cysteine Proteases in Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade.

Cysteine proteases, including caspases and cathepsins, are characterized by a cysteine residue in their active site. Small molecule inhibitors that can covalently modify this active site cysteine are invaluable tools for studying the roles of these proteases in apoptosis. This compound, with its diazomethylketone reactive group, is one such inhibitor. The diazomethylketone moiety forms a stable thioether bond with the active site cysteine, leading to irreversible inhibition. While broadly targeting cysteine proteases, its application can be tailored to dissect specific apoptotic pathways.

Mechanism of Action: Irreversible Cysteine Protease Inhibition

This compound's inhibitory activity stems from its diazomethylketone group. This functional group is an effective irreversible inhibitor of cysteine proteases. The inhibitory mechanism involves the initial protonation of the diazomethyl group by an acidic residue in the enzyme's active site, followed by the nucleophilic attack of the catalytic cysteine thiol on the adjacent carbon. This results in the displacement of the diazo group as nitrogen gas and the formation of a covalent thioether linkage between the inhibitor and the enzyme.

cluster_0 Inhibition Mechanism Enzyme_Active_Site Cysteine Protease (Active Site Cys-SH) Covalent_Complex Irreversibly Inhibited Enzyme-Inhibitor Complex Enzyme_Active_Site->Covalent_Complex Covalent Bond Formation (Thioether Linkage) Inhibitor This compound Inhibitor->Enzyme_Active_Site Nucleophilic Attack

Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.

Core Applications in Apoptosis Research

The primary utility of this compound in apoptosis studies is to probe the involvement of cysteine proteases, particularly in pathways that may be caspase-independent or involve upstream cathepsins.

Distinguishing Between Caspase-Dependent and Caspase-Independent Apoptosis

While the pan-caspase inhibitor Z-VAD-FMK is widely used to demonstrate caspase-dependency, other cysteine proteases like cathepsins can also play a role in initiating or executing cell death. This compound, with its broader reactivity against cysteine proteases, can be employed in comparative studies to elucidate the involvement of non-caspase cysteine proteases in a given apoptotic stimulus.

Investigating the Role of Cathepsins in Lysosomal-Mediated Apoptosis

Lysosomal membrane permeabilization (LMP) leads to the release of cathepsins from the lysosome into the cytosol, where they can initiate a caspase-independent apoptotic cascade. By using this compound, researchers can investigate if the observed cell death following a specific trigger is dependent on cathepsin activity.

Experimental Protocols

The following protocols are designed to be robust and self-validating. It is crucial to include appropriate positive and negative controls in every experiment.

Protocol 1: General Cell Treatment with this compound

This protocol outlines the basic steps for treating cultured cells with this compound to assess its effect on apoptosis.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • Cultured cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Reconstitution of Inhibitor: Prepare a stock solution of this compound in anhydrous DMSO. A common stock concentration is 10-50 mM. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Pre-treatment with Inhibitor:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 10-100 µM, but this should be empirically determined).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake and inhibition of target proteases.

  • Induction of Apoptosis:

    • Following the pre-treatment period, add the apoptosis-inducing agent directly to the medium containing this compound.

    • Incubate for the time required for the inducing agent to trigger apoptosis (this can range from a few hours to over 24 hours).

  • Experimental Controls:

    • Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of this compound.

    • Positive Control: Treat cells with the apoptosis-inducing agent alone.

    • Inhibitor Control: Treat cells with this compound alone to assess any cytotoxic effects of the inhibitor itself.

  • Downstream Analysis: Harvest cells for analysis using methods such as flow cytometry for Annexin V/PI staining, caspase activity assays, or western blotting for apoptotic markers.

Start Start: Seed Cells Pre_treat Pre-treat with This compound or Vehicle Start->Pre_treat Induce Induce Apoptosis (e.g., Staurosporine) Pre_treat->Induce Incubate Incubate for Defined Period Induce->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest End End Harvest->End

Caption: General workflow for cell treatment with this compound.

Protocol 2: In Vitro Cysteine Protease Activity Assay

This protocol allows for the direct measurement of the inhibitory effect of this compound on a specific purified cysteine protease or in cell lysates.

Materials:

  • This compound

  • Purified recombinant cysteine protease (e.g., Cathepsin B) or cell lysate

  • Fluorogenic protease substrate (e.g., a peptide substrate with an AFC or AMC leaving group)

  • Assay buffer (specific to the protease of interest)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme/Lysate Preparation: Dilute the purified enzyme or cell lysate to the appropriate concentration in cold assay buffer.

  • Inhibition Reaction:

    • In the wells of the 96-well plate, add the diluted enzyme or cell lysate.

    • Add the serially diluted this compound or vehicle (DMSO) to the wells.

    • Incubate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibition to occur.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Component Volume (µL) Final Concentration
Assay BufferVariable-
Enzyme/Lysate10As required
This compound5Variable (e.g., 0.1 - 100 µM)
Substrate10As recommended for the specific substrate
Total Volume 100

Table 1: Example reaction setup for an in vitro protease activity assay.

Data Interpretation and Troubleshooting

  • Incomplete Inhibition: If this compound does not fully block the apoptotic phenotype, it may suggest the involvement of non-cysteine proteases or parallel signaling pathways.

  • Inhibitor Cytotoxicity: Always assess the toxicity of this compound alone on your cells. High concentrations may induce off-target effects or non-specific cell death.

  • Variability Between Cell Lines: The efficacy of the inhibitor and the roles of different cysteine proteases can vary significantly between different cell types.

Conclusion

This compound is a valuable chemical tool for dissecting the complex roles of cysteine proteases in apoptosis. Its irreversible mechanism of action provides a definitive means to inhibit these enzymes. When used in conjunction with more specific inhibitors and a battery of well-controlled experiments, this compound can yield significant insights into the molecular machinery of programmed cell death. As with any pharmacological inhibitor, careful experimental design and thorough validation are paramount to generating reliable and interpretable data.

References

  • Note: As this compound is a more specialized chemical probe, comprehensive application notes from major suppliers or extensive peer-reviewed articles focusing solely on its use in apoptosis are not readily available. The principles and protocols described are based on the known reactivity of diazomethylketones as cysteine protease inhibitors and are adapted from standard methodologies in apoptosis research. Researchers should consult datasheets for commercially available diazomethylketone-based inhibitors and relevant literature on cysteine protease involvement in their specific model system.

Application Notes & Protocols: The Strategic Use of Fmoc-L-Val-CHN2 in Solid-Phase Peptide Synthesis for the Development of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of chemically modified peptides is a cornerstone of modern drug discovery and chemical biology.[1][2] Among the various modifications, C-terminal electrophilic ketones, such as diazomethyl ketones (DKs) and halomethyl ketones (HMKs), are of paramount importance. These functionalities act as "warheads" that can form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the active sites of enzymes, leading to potent and often irreversible inhibition.[3] This makes them invaluable tools for developing targeted protease inhibitors for therapeutic applications in oncology, virology, and beyond.[3][4]

Fmoc-L-Val-CHN2 (N-α-(9-Fluorenylmethoxycarbonyl)-L-valine diazomethyl ketone) is a critical building block for introducing a C-terminal valine diazomethyl ketone into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The diazomethyl ketone group is a versatile synthetic intermediate that can be readily converted into other reactive species, most notably chloromethyl ketones (CMKs) and fluoromethyl ketones (FMKs).[5][6][7]

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It outlines the strategic incorporation of this compound in SPPS, provides step-by-step protocols for synthesis and subsequent modification, and emphasizes the critical safety considerations required when handling diazomethane derivatives.

The Chemistry and Utility of the Diazomethyl Ketone Moiety

The α-diazoketone is a unique functional group characterized by a diazo group (-CHN2) adjacent to a carbonyl. Its utility in peptide chemistry stems from two key properties:

  • Stable Precursor: The diazomethyl ketone is relatively stable under the standard basic conditions of Fmoc deprotection and the neutral/basic conditions of peptide coupling, allowing for its incorporation and the subsequent elongation of the peptide chain on a solid support.[8]

  • Reactive Intermediate: It serves as a precursor to highly reactive carbenes or can be readily displaced by nucleophiles under acidic conditions.[9][10] This reactivity is harnessed post-synthesis to convert the diazomethyl ketone into more potent electrophilic warheads like halomethyl ketones. For example, treatment with HCl or HF sources efficiently converts the -CHN2 group to -CH2Cl or -CH2F, respectively.[6]

CRITICAL SAFETY CONSIDERATIONS: Handling Diazomethane Derivatives

Warning: Diazomethane and its derivatives, including (Trimethylsilyl)diazomethane (TMSD) and N-protected amino acid diazomethyl ketones, are highly toxic and potentially explosive.[11][12] Inhalation can cause severe respiratory distress, which may be fatal.[11][13] All handling must be performed with extreme caution.

  • Engineering Controls: All work involving this compound and subsequent reaction steps that generate or use diazomethane derivatives must be conducted in a certified, well-ventilated chemical fume hood.[13][14] A blast shield is recommended during reactions.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[11][13]

    • Hand Protection: Double-gloving with nitrile gloves is required.[13]

    • Body Protection: A flame-resistant lab coat and full-length pants are essential.[13]

  • Handling Precautions:

    • Avoid contact with skin, eyes, and inhalation of vapors.[11]

    • Avoid heat, direct sunlight, and sources of ignition.[14]

    • Do not use glassware with ground-glass joints or scratches, as these can trigger decomposition.[12][15]

    • Diazomethane derivatives can react with acids to form the highly toxic and explosive diazomethane gas.[11]

  • Spill & Emergency Response:

    • For small spills within a fume hood, allow the solvent to evaporate.[12]

    • In case of exposure, seek immediate medical attention. For skin or eye contact, flush with water for at least 15 minutes.[11]

  • Waste Disposal: Never dispose of diazomethane solutions directly. Quench excess diazomethane by slowly adding acetic acid until the characteristic yellow color disappears and gas evolution ceases.[12] The resulting solution should be disposed of as hazardous waste.

Application in Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu SPPS strategy provides an orthogonal system where the N-terminal Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups and the resin linkage are labile to strong acids (e.g., Trifluoroacetic acid - TFA).[16][17] this compound is designed to be seamlessly integrated into this workflow.

The strategy involves anchoring the valine residue to the resin via a C-terminal diazomethyl ketone functionality. This is typically achieved by first coupling an appropriate linker to the resin, followed by the attachment of this compound. However, a more direct approach for creating a C-terminal modification is to utilize a resin that allows for the attachment of a pre-formed amino acid derivative. For this application, a hyper-acid sensitive resin like 2-Chlorotrityl chloride (2-CTC) resin is ideal, as it allows for the cleavage of the final peptide diazomethyl ketone under very mild acidic conditions that do not affect the diazoketone moiety.

Protocol 1: On-Resin Synthesis of a C-Terminal Peptide Diazomethyl Ketone

This protocol describes the synthesis of a model tripeptide, H-Ala-Phe-Val-CHN2, using this compound on 2-Chlorotrityl chloride resin.

Materials and Reagents
Reagent/MaterialPurpose
2-Chlorotrityl chloride (2-CTC) resinSolid support
This compoundC-terminal amino acid
Fmoc-L-Phe-OHAmino acid
Fmoc-L-Ala-OHAmino acid
Dichloromethane (DCM)Solvent (swelling, washing)
N,N-Dimethylformamide (DMF)Solvent (swelling, washing, reactions)
N,N-Diisopropylethylamine (DIPEA)Base for coupling/loading
Methanol (MeOH)Capping agent
20% (v/v) Piperidine in DMFFmoc deprotection solution
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling reagent
Cleavage Cocktail (e.g., 1% TFA in DCM)Mild cleavage from 2-CTC resin
Diethyl ether (cold)Peptide precipitation
Step-by-Step Methodology

Step 1: Resin Swelling and this compound Loading

  • Place 2-CTC resin (e.g., 0.2 mmol scale) in an SPPS reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • In a separate vial, dissolve this compound (1.5 eq, 0.3 mmol) in DCM.

  • Add DIPEA (3.0 eq, 0.6 mmol) to the this compound solution.

  • Immediately add the solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Rationale: 2-CTC resin reacts with the carboxyl group (in this case, the activated form of the diazoketone precursor) under basic conditions to form a covalent ester linkage. DIPEA acts as a non-nucleophilic base to facilitate this reaction.[17]

  • Drain the reaction solution. To cap any remaining reactive chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[17]

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Peptide Chain Elongation (Fmoc-SPPS Cycles)

This process involves repeating two core steps: Fmoc deprotection and amino acid coupling.[18]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Rationale: The Fmoc group is removed by a base-catalyzed β-elimination mechanism, liberating a free N-terminal amine on the growing peptide chain.[19][][21]

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (for Fmoc-L-Phe-OH):

    • In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq, 0.6 mmol) and HCTU (2.9 eq, ~0.58 mmol) in DMF.

    • Add DIPEA (6 eq, 1.2 mmol) and allow the mixture to pre-activate for 1-2 minutes.[18]

    • Rationale: HCTU is an efficient coupling reagent that activates the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating rapid amide bond formation.[22]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes at room temperature.

    • Wash the resin with DMF (3x).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat for Fmoc-L-Ala-OH: Repeat the deprotection and coupling steps to add the final amino acid. After the final coupling, perform a final Fmoc deprotection step to yield the free N-terminal peptide on the resin.

Step 3: Cleavage from Resin

  • Wash the final peptide-resin with DMF (3x) and then thoroughly with DCM (5x) to remove all DMF.

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 1% TFA in DCM.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.2 mmol of resin) and agitate gently for 2 minutes. Repeat this step 3-4 times, collecting the filtrate each time.

  • Rationale: The 2-CTC linker is hyper-acid sensitive, allowing the peptide to be cleaved under extremely mild acidic conditions.[23] This preserves the acid-sensitive C-terminal diazomethyl ketone group and side-chain protecting groups (if any were present).

  • Combine the filtrates and immediately neutralize the TFA by adding a few drops of pyridine or by evaporating the solvent in the presence of a base trap.

  • Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Workflow for On-Resin Synthesis of a Peptide Diazomethyl Ketone

SPPS_Workflow cluster_prep Resin Preparation & Loading cluster_cycle SPPS Elongation Cycles cluster_final Cleavage & Isolation Resin 2-CTC Resin Swell Swell in DCM/DMF Resin->Swell Load Load this compound + DIPEA Swell->Load Cap Cap with MeOH/DIPEA Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA (HCTU/DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Repeat for each AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final_Wash DCM Wash & Dry Final_Deprotect->Final_Wash Cleave Cleave from Resin (1% TFA in DCM) Final_Wash->Cleave Precipitate Precipitate in Ether & Dry Cleave->Precipitate Final Product\n(Peptide-CHN2) Final Product (Peptide-CHN2) Precipitate->Final Product\n(Peptide-CHN2)

Caption: SPPS workflow for synthesizing a C-terminal peptide diazomethyl ketone.

Protocol 2: Conversion to a Peptidyl Chloromethyl Ketone (CMK)

This protocol describes the conversion of the purified peptide diazomethyl ketone (H-Ala-Phe-Val-CHN2) into its corresponding chloromethyl ketone.

Materials and Reagents
Reagent/MaterialPurpose
Purified Peptide-CHN2Starting material
Dioxane or Diethyl EtherAnhydrous solvent
HCl solution in Dioxane/Ether (e.g., 4M)Source of HCl for conversion
Nitrogen or Argon gasInert atmosphere
Step-by-Step Methodology
  • Dissolve the purified, dry peptide diazomethyl ketone in a minimal amount of anhydrous dioxane or diethyl ether under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in dioxane (or ether) (e.g., 2-3 equivalents) to the stirred peptide solution.

  • Rationale: The diazomethyl ketone reacts with HCl in a nucleophilic substitution reaction. The diazo group is protonated to form a diazonium ion, which is an excellent leaving group (N2 gas). The chloride ion then attacks the resulting carbocation to form the stable chloromethyl ketone.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically rapid and accompanied by the evolution of nitrogen gas.

  • Once the reaction is complete (usually within 30-60 minutes), remove the solvent and excess HCl under reduced pressure.

  • The resulting crude peptide chloromethyl ketone can be purified by reverse-phase HPLC.

Chemical Conversion of Diazomethyl to Chloromethyl Ketone

Sources

Application Notes and Protocols for the Synthesis of Fmoc-L-Val-CHN2 Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Diazomethyl Ketone Probes in Cysteine Protease Research

Peptidyl diazomethyl ketones (DMKs) are a class of irreversible inhibitors that have become invaluable tools in the study of cysteine proteases.[1][2] Their unique mechanism of action, involving the alkylation of the active site cysteine residue, allows for the specific and potent inactivation of target enzymes. Among these, Fmoc-L-Val-CHN2 serves as a crucial building block and a selective probe for certain families of cysteine proteases. The valine residue provides a degree of specificity for the S2 pocket of target proteases, while the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group offers a handle for fluorescent tagging or immobilization onto a solid support for activity-based protein profiling (ABPP) applications.

This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, from the preparation of the necessary precursors to the final product. It is designed to equip researchers with the practical knowledge and theoretical understanding required for the successful and safe execution of this synthesis.

PART 1: Synthetic Strategy Overview

The synthesis of this compound is a two-step process commencing from the commercially available Fmoc-L-Valine. The first step involves the conversion of the carboxylic acid of Fmoc-L-Valine into a more reactive acid chloride. The second, and most critical step, is the reaction of the generated Fmoc-L-Val-Cl with diazomethane to yield the final diazomethyl ketone product.

Synthesis_Workflow FmocVal Fmoc-L-Valine FmocValCl Fmoc-L-Val-Cl (Acid Chloride Intermediate) FmocVal->FmocValCl  Activation SOCl2 Thionyl Chloride (SOCl2) or Oxalyl Chloride SOCl2->FmocValCl FmocValCHN2 This compound (Final Product) FmocValCl->FmocValCHN2  Nucleophilic Acyl Substitution CH2N2 Diazomethane (CH2N2) CH2N2->FmocValCHN2

Caption: Overall synthetic workflow for this compound.

PART 2: Reagents and Materials

A summary of the key reagents required for the synthesis is provided below. It is imperative to use high-purity, anhydrous solvents and reagents to ensure optimal reaction outcomes.

ReagentFormulaM.W. ( g/mol )Key PropertiesSupplier Example
Fmoc-L-ValineC₂₀H₂₁NO₄339.39White solid, store at 2-8 °C.[3][4]Sigma-Aldrich, Chem-Impex
Oxalyl Chloride(COCl)₂126.93Corrosive, fuming liquid. Reacts violently with water.Acros Organics
Thionyl ChlorideSOCl₂118.97Corrosive, fuming liquid. Reacts violently with water.Alfa Aesar
Diazald®C₈H₁₀N₂O₃S214.24Precursor for diazomethane generation.[5]Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Highly flammable, peroxide-forming. Anhydrous grade required.Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, suspected carcinogen. Anhydrous grade required.J.T. Baker
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09High-boiling polar aprotic solvent. Anhydrous grade required.EMD Millipore
Potassium HydroxideKOH56.11Caustic solid.VWR
Triethylamine(C₂H₅)₃N101.19Corrosive, flammable liquid base.TCI America

PART 3: Experimental Protocols

Protocol 1: Generation of Diazomethane (CH₂N₂) from Diazald®

!!! EXTREME CAUTION ADVISED !!!

Diazomethane is a highly toxic, explosive, and carcinogenic gas.[6][7][8][9][10] This procedure must be performed in a well-ventilated fume hood, behind a blast shield, using dedicated glassware with fire-polished joints to avoid sharp edges that can trigger an explosion.[5][6][7] It is highly recommended to use a commercial diazomethane generation apparatus.

Diazomethane_Generation cluster_apparatus Diazomethane Generation Apparatus ReactionFlask Reaction Flask: Diazald in Ether Condenser Cold Finger Condenser (-78 °C) ReactionFlask->Condenser Distillation AdditionFunnel Addition Funnel: KOH Solution AdditionFunnel->ReactionFlask Slow Addition CollectionFlask Collection Flask: Cold Ether (-10 °C) Condenser->CollectionFlask Collection of Ethereal CH2N2

Caption: Apparatus for the safe generation of diazomethane.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the diazomethane generation glassware in a fume hood. The receiving flask should be placed in an ice-salt bath to maintain a temperature of approximately -10 °C.

  • Reagent Preparation:

    • In the reaction flask, dissolve Diazald® in diethyl ether (e.g., 21.4 g of Diazald® in 130 mL of ether).

    • In a separate beaker, prepare a solution of potassium hydroxide by dissolving KOH in ethanol and water (e.g., 5 g of KOH in 8 mL of water and 10 mL of ethanol).

  • Generation:

    • Gently heat the Diazald® solution to 65 °C in a water bath.

    • Slowly add the KOH solution from the addition funnel to the reaction flask. The generation of yellow diazomethane gas will be observed.

    • The diazomethane will co-distill with the ether and be collected in the chilled receiving flask.

  • Completion and Storage:

    • Continue the distillation until the distilling ether becomes colorless. Do not distill to dryness.

    • The resulting ethereal solution of diazomethane should be used immediately for the subsequent reaction. Storage is highly discouraged.[7][8] If absolutely necessary, store for a very short period in a tightly stoppered, smooth-walled flask at -20 °C in a blast-proof freezer.

Protocol 2: Synthesis of Fmoc-L-Val-Cl
  • Preparation: To a round-bottom flask containing Fmoc-L-Valine (1 equivalent), add anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all volatile reagents are removed. The resulting Fmoc-L-Val-Cl is a white solid or oil and is used immediately in the next step without further purification.

Protocol 3: Synthesis of Fmoc-L-Val-CHN₂
  • Dissolution of Acid Chloride: Dissolve the crude Fmoc-L-Val-Cl from the previous step in a minimal amount of anhydrous diethyl ether or DCM.

  • Reaction with Diazomethane:

    • Cool the acid chloride solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) with gentle stirring. The addition should be done portion-wise until a faint yellow color persists, indicating a slight excess of diazomethane.

    • The reaction is typically rapid, as evidenced by the immediate disappearance of the yellow color upon initial additions and the evolution of nitrogen gas.[11][12]

  • Quenching: After the reaction is complete (usually within 1-2 hours), carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-L-Val-CHN₂.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a pale yellow solid.

PART 4: Characterization and Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), valine side chain (isopropyl group), and the diazomethyl ketone moiety (singlet ~5.4 ppm).
¹³C NMR Signals corresponding to the carbonyl carbon of the ketone, the diazomethyl carbon, and the carbons of the Fmoc and valine moieties.
Mass Spec (ESI) The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
IR Spectroscopy A strong absorption band around 2100 cm⁻¹ characteristic of the diazo group (N≡N stretch).

PART 5: Troubleshooting

ProblemPossible CauseSolution
Low yield of Fmoc-L-Val-Cl Incomplete reaction or hydrolysis of the acid chloride.Ensure anhydrous conditions. Use fresh oxalyl chloride.
Low yield of Fmoc-L-Val-CHN₂ Incomplete reaction of the acid chloride. Degradation of diazomethane.Use freshly prepared diazomethane. Ensure the acid chloride is completely formed.
Presence of byproducts Incomplete quenching of diazomethane. Side reactions.Ensure complete quenching with acetic acid. Purify carefully by column chromatography.

References

  • Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. [Link]

  • Division of Research Safety, University of Illinois. Diazomethane. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Diazomethane. [Link]

  • University of Georgia Research Safety. Diazomethane Safety Data Sheet. [Link]

  • Organic Syntheses Procedure: Diazomethane. [Link]

  • Peptideweb.com. Synthesis protocols. [Link]

  • PubMed. Antitumor Agents: Diazomethyl Ketone and Chloromethyl Ketone Analogues Prepared From N-tosyl Amino Acids. [Link]

  • MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]

  • Master Organic Chemistry. Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]

  • PMC. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

  • Journal of the American Chemical Society. A New Method of Preparation of Diazomethane. [Link]

  • ResearchGate. Synthesis of Fmoc-L-N-MeVal-L-Hmp-OH depsipeptide 72. [Link]

  • YouTube. Diazomethane Synthesis and Applications (Arndt-Eistert Homologation). [Link]

  • PubMed. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. [Link]

  • The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Link]

  • Organic Syntheses Procedure. diazomethane. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • YouTube. Diazomethane formation of methyl esters. [Link]

  • PubMed. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. [Link]

  • PubChem. Fmoc-L-valine. [Link]

  • Ottokemi. Fmoc-L-valine, 99%. [Link]

Sources

Application of Fmoc-L-Val-CHN2 in neurodegenerative disease research.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Proteases in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the dysregulation of cysteine proteases, particularly caspases and calpains, as a key convergent pathway in the molecular pathogenesis of these devastating disorders.[1][2][3][4] These proteases, when aberrantly activated, initiate a cascade of proteolytic events that dismantle critical cellular components, leading to synaptic dysfunction, axonal damage, and ultimately, neuronal death.[2][4][5]

Fmoc-L-Val-CHN2 belongs to the diazomethylketone class of irreversible inhibitors of cysteine proteases. The valine residue provides a degree of specificity for the active site of certain proteases, while the diazomethylketone warhead forms a covalent bond with the active site cysteine, leading to irreversible inhibition.[6][7] This property makes this compound and similar compounds invaluable research tools to dissect the specific roles of cysteine proteases in the intricate signaling pathways of neurodegeneration. By selectively blocking the activity of these enzymes, researchers can elucidate their downstream targets, understand their contribution to disease pathology, and evaluate the therapeutic potential of protease inhibition.

This guide provides a comprehensive overview of the application of this compound in neurodegenerative disease research, offering detailed protocols and expert insights to empower researchers in their quest for novel therapeutic strategies.

Mechanism of Action and Target Pathways

This compound acts as an irreversible inhibitor of cysteine proteases by covalently modifying the active site cysteine residue. This mechanism is crucial for effectively shutting down protease activity in experimental systems, allowing for a clear assessment of the consequences of their inhibition.

The primary targets of this compound in the context of neurodegeneration are the caspase and calpain families of cysteine proteases.[1][2][4]

  • Caspases: These proteases are central executioners of apoptosis, or programmed cell death.[2] In neurodegenerative diseases, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of vital cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

  • Calpains: These are calcium-activated neutral proteases that play a role in various cellular processes, including cytoskeletal remodeling and signal transduction.[2][4] However, their overactivation due to disrupted calcium homeostasis, a common feature in neurodegenerative conditions, contributes to synaptic dysfunction and neuronal injury.[2][5]

The interplay between these pathways is complex, with crosstalk and shared substrates contributing to the overall neurodegenerative process.

Cysteine_Protease_Pathways_in_Neurodegeneration Neurodegenerative_Stimuli Neurodegenerative Stimuli (e.g., Aβ oligomers, α-synuclein aggregates, mHTT) Calcium_Dysregulation Ca²⁺ Dysregulation Neurodegenerative_Stimuli->Calcium_Dysregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Neurodegenerative_Stimuli->Mitochondrial_Dysfunction Calpain_Activation Calpain Activation Calcium_Dysregulation->Calpain_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Cytoskeletal_Disruption Cytoskeletal Disruption Calpain_Activation->Cytoskeletal_Disruption Synaptic_Dysfunction Synaptic Dysfunction Calpain_Activation->Synaptic_Dysfunction Caspase_Activation->Cytoskeletal_Disruption Apoptosis Apoptosis Caspase_Activation->Apoptosis Fmoc_L_Val_CHN2 This compound Fmoc_L_Val_CHN2->Calpain_Activation Inhibits Fmoc_L_Val_CHN2->Caspase_Activation Inhibits Neuronal_Death Neuronal Death Cytoskeletal_Disruption->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death Apoptosis->Neuronal_Death

Caption: Workflow for assessing neuroprotection.

Protocol: MTT Assay for Cell Viability

This protocol is designed for neuronal cell cultures in a 96-well plate format.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)

  • This compound (dissolved in an appropriate solvent like DMSO)

  • Neurotoxic agent (e.g., Aβ1-42 oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for at least 24 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired time (e.g., 24-48 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of the untreated control cells.

ParameterRecommended Range
Cell Seeding Density 10,000 - 50,000 cells/well
This compound Conc. 1 - 50 µM (titration recommended)
Pre-incubation Time 1 - 2 hours
Neurotoxin Incubation 24 - 48 hours
MTT Incubation 3 - 4 hours
Monitoring Protease Activation via Western Blotting

Western blotting is a powerful technique to detect the cleavage of specific caspase substrates, such as PARP, or the active (cleaved) forms of caspases themselves, providing direct evidence of protease activation. [8][10][11] Protocol: Western Blot for Cleaved Caspase-3

Materials:

  • Cell lysates from treated and untreated neuronal cells

  • SDS-PAGE gels (12-15% acrylamide is suitable for resolving cleaved caspase-3) [10][12]* PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [10]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the cleaved caspase-3 band in this compound treated samples indicates inhibition of apoptosis.

Visualizing Apoptosis through Immunofluorescence

Immunofluorescence allows for the in-situ visualization of apoptotic markers within individual cells, providing valuable spatial information. [13] Protocol: Immunofluorescence for Active Caspase-3

Materials:

  • Cells grown on coverslips or in chamber slides

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against active caspase-3

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with the neurotoxic agent in the presence or absence of this compound.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes. 4. Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding. 5. Primary Antibody Incubation: Incubate with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will exhibit positive staining for active caspase-3.

Considerations for Using this compound

  • Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. It is typically dissolved in an organic solvent such as DMSO to create a stock solution. Prepare fresh dilutions in culture medium for each experiment. Diazomethylketones can be light-sensitive and prone to degradation, so stock solutions should be stored protected from light at -20°C or -80°C.

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound will vary depending on the cell type, the specific protease being targeted, and the experimental conditions. It is crucial to perform dose-response and time-course experiments to determine the effective concentration range and treatment duration.

  • Specificity: While the valine residue confers some selectivity, it is important to acknowledge that this compound may inhibit other cysteine proteases to varying extents. Control experiments and the use of more specific inhibitors, if available, are recommended to confirm the role of a particular protease.

  • Toxicity: At high concentrations, the inhibitor itself may exert cytotoxic effects. It is essential to determine the non-toxic working concentration range by performing a toxicity assay with the inhibitor alone.

Conclusion

This compound represents a valuable chemical tool for investigating the detrimental roles of cysteine proteases in the pathogenesis of neurodegenerative diseases. By irreversibly inhibiting caspases and calpains, this compound allows researchers to dissect their contribution to neuronal death and dysfunction. The protocols and guidelines presented here provide a solid foundation for utilizing this compound and similar inhibitors to explore novel therapeutic avenues aimed at mitigating the devastating consequences of neurodegeneration. A thorough understanding of its mechanism of action and careful experimental design are paramount to obtaining robust and reproducible data, ultimately advancing our understanding and treatment of these complex disorders.

References

  • Das, A., et al. (2008). Activation of calpain and caspase pathways in demyelination and neurodegeneration in animal model of multiple sclerosis. CNS & Neurological Disorders - Drug Targets, 7(3), 313-320. [Link]

  • Lal, H., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Pharmacology, 14, 1184303. [Link]

  • Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Pharmacology, 65, 12.10.1-12.10.19. [Link]

  • Bio-Rad. Apoptosis Analysis by Imaging. [Link]

  • Das, A., et al. (2008). Activation of calpain and caspase pathways in demyelination and neurodegeneration in animal model of multiple sclerosis. Semantic Scholar. [Link]

  • Nath, R., et al. (1999). Caspase and calpain substrates: roles in synaptic plasticity and cell death. Journal of Neuroscience Research, 58(1), 167-180. [Link]

  • Protocol Online. caspase3 detection - SDS-PAGE and Western Blotting. [Link]

  • Higuchi, M., et al. (2005). Distinct Mechanistic Roles of Calpain and Caspase Activation in Neurodegeneration as Revealed in Mice Overexpressing Their Specific Inhibitors. The Journal of Biological Chemistry, 280(15), 15229-15237. [Link]

  • Ferreira, C. G., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry, 418(1), 173-175. [Link]

  • Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • Neurofit. Viability and survival test. [Link]

  • Creative Biolabs. Cell Viability Assay Service. [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Monti, B. (eds) Neuroprotection. Methods in Molecular Biology, vol 2959. Humana, New York, NY. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Neuroprotection (pp. 1-21). New York, NY: Springer US. [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • Arrow@TU Dublin. Approaches to Avoid Proteolysis During Protein Expression and Purification. [Link]

  • Fürstner, A., et al. (2013). Total Synthesis of Covalent Cysteine Protease Inhibitor N-Desmethyl Thalassospiramide C and Crystallographic Evidence for Its Mode of Action. Angewandte Chemie International Edition, 52(51), 13635-13639. [Link]

  • Schirmeister, T. (2000). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 7(12), 1195-1210. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of Fmoc-L-Val-CHN2 in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Fmoc-L-Val-CHN2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent, irreversible cysteine protease inhibitor. The primary focus of this guide is to provide in-depth, field-tested solutions to the most frequent issue: low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my lyophilized this compound. Why is it so poorly soluble in my aqueous assay buffer?

A1: This is the most common challenge researchers face with this compound, and it stems directly from its molecular structure. This compound is a highly hydrophobic molecule due to two key features:

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a large, aromatic, and extremely nonpolar moiety. Its primary purpose in synthesis is to be hydrophobic, aiding in purification in organic solvents.[1][2] This property is a significant liability when trying to dissolve the final compound in a polar, aqueous environment.

  • The Valine Side Chain: The amino acid valine possesses an isopropyl side chain, which is also nonpolar and contributes to the molecule's overall hydrophobicity.

The combination of these groups gives the molecule an oil-like character, leading to very poor solubility in water-based systems, a classic example of the "like dissolves like" principle of chemistry.

Figure 1. Hydrophobic Regions of this compound cluster_Fmoc Hydrophobic Fmoc Group cluster_Valine Hydrophobic Valine Side Chain cluster_Diazoketone Reactive Group Fmoc Fmoc Moiety (Large, Aromatic, Nonpolar) Valine Valine Side Chain (Isopropyl, Nonpolar) Fmoc->Valine Peptide Bond Diazoketone Diazomethyl Ketone (-CHN2) Valine->Diazoketone Forms Ketone

Caption: Figure 1. Key structural features contributing to low aqueous solubility.

Q2: What is the correct, step-by-step procedure for preparing solutions of this compound for my experiment?

A2: The key is a two-step process: first, create a concentrated stock solution in a strong, water-miscible organic solvent, and second, carefully dilute this stock into your final aqueous buffer.[3] Never attempt to dissolve the lyophilized powder directly in an aqueous buffer.

This protocol is designed to create a stable, concentrated stock that can be stored and used for multiple experiments.

  • Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of fully solubilizing this compound and is miscible with water.[4]

  • Calculation: Determine the volume of DMSO needed to achieve a high but practical concentration (e.g., 10-50 mM). It is crucial to test solubility with a small amount of your peptide first before dissolving the entire batch.[3]

  • Dissolution: Add the calculated volume of DMSO directly to the vial containing the lyophilized powder.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (3 cycles of 15 seconds) can be used to break up aggregates.[1] Avoid excessive heating.

  • Verification: Ensure the solution is completely clear with no visible particulates. This is now your master stock solution.

  • Storage: Aliquot the master stock into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or, for long-term storage, at -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[5]

This must be done immediately before starting your experiment.

  • Thaw: Quickly thaw one aliquot of your DMSO stock solution.

  • Dilution: This is the most critical step. Add the stock solution dropwise to your chilled (on ice) assay buffer while the buffer is being gently vortexed. Do not add the buffer to the DMSO stock. Adding the concentrated organic solution to the larger aqueous volume helps prevent localized high concentrations that can cause immediate precipitation.

  • Final Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤1%, to avoid affecting protein structure or enzyme kinetics. However, this may not be sufficient to keep the inhibitor in solution.

Figure 2. Recommended Solubilization Workflow start Lyophilized This compound step1 Add 100% DMSO start->step1 step2 Vortex / Sonicate to Dissolve step1->step2 stock 10-50 mM Master Stock in DMSO step2->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot Before Use aliquot->thaw For each experiment dilute Add Stock Dropwise to Vortexing Aqueous Buffer thaw->dilute working Final Working Solution (e.g., 10-100 µM) dilute->working

Caption: Figure 2. Workflow for preparing stock and working solutions.

Q3: I followed the protocol, but my compound still precipitates when I dilute it into the assay buffer. What can I do?

A3: This indicates that the final percentage of DMSO in your working solution is too low to maintain the solubility of this highly hydrophobic compound. You have two primary avenues for troubleshooting: optimizing the co-solvent concentration and modifying the buffer.

The goal is to find the highest percentage of DMSO your biological assay can tolerate without compromising the results.

  • Enzyme Activity Control: Set up your assay with all components except the inhibitor.

  • DMSO Titration: Run the assay with increasing final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Analysis: Plot your assay signal (e.g., enzyme activity) against the % DMSO. Identify the highest concentration of DMSO that does not significantly alter the signal compared to the 0% DMSO control. This is your new working limit.

  • Re-Dilution: Prepare your inhibitor's working solution so that the final DMSO concentration is at or just below this determined tolerance limit.

Organic Co-SolventTypical Starting LimitMax Tolerable Limit (Assay Dependent)Notes
DMSO ≤ 1%Up to 10%Most common and effective. Can affect enzyme kinetics at higher concentrations.[6]
DMF ≤ 1%Up to 5%Good alternative, but generally more toxic to cells and disruptive to proteins than DMSO.[3]
Ethanol ≤ 2%Up to 10%Less effective at dissolving highly nonpolar compounds. Can precipitate salts from the buffer.
Table 1. General guidance for co-solvent concentrations in biological assays. These values are starting points and must be empirically validated for your specific system.

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.

  • Method: A procedure has been described where the Fmoc-amino acid in DMSO is mixed with a solution of Tween 80 in DMSO before being vigorously added to the final aqueous solution.[7]

  • Protocol: You could adapt this by adding a small amount of a concentrated Tween 80 or Triton X-100 solution to your assay buffer before adding the inhibitor stock. A final surfactant concentration of 0.01% - 0.05% is a reasonable starting point.

  • Critical Control: You MUST run a control to ensure the surfactant itself does not inhibit or activate your enzyme or interfere with your detection method.[8]

Figure 3. Troubleshooting Precipitation box box start Compound Precipitates in Buffer? q1 Is Final DMSO Concentration <1%? start->q1 a1 Determine Max Tolerable DMSO % for Your Assay (e.g., test 1-10%) q1->a1 Yes q2 Still Precipitates or Assay is Intolerant to High DMSO? q1->q2 No a2 Prepare Working Solution at Higher, Tolerated DMSO % a1->a2 a2->q2 a3 Consider Adding Surfactant (e.g., 0.01% Tween-80) to Buffer q2->a3 Yes end Solution Found q2->end No a4 Run Controls! (Surfactant Only) a3->a4 a4->end

Caption: Figure 3. Decision tree for addressing compound precipitation.

Q4: How does buffer pH affect the solubility and, more importantly, the stability of this compound?

A4: The pH of your buffer presents a delicate balance between solubility and the chemical stability of the reactive diazomethyl ketone group.

  • Solubility: The molecule lacks strongly ionizable groups, so pH has a minimal effect on its inherent solubility.

  • Stability: This is the critical factor. The diazomethyl ketone warhead is an electrophile that irreversibly alkylates the active site cysteine of a protease. This group is most stable at a slightly acidic to neutral pH.[9]

    • Acidic Conditions (pH < 6.0): The diazomethane carbon can be protonated by the buffer, which is the first step in its reaction mechanism with the enzyme's active site thiol.[10][11] However, strongly acidic conditions (pH < 4) can lead to non-specific reactions and degradation over time.

    • Basic Conditions (pH > 8.0): Basic conditions should be strictly avoided. The compound can be susceptible to base-catalyzed hydrolysis and degradation, rendering it inactive.

pH RangeStability of Diazomethyl KetoneRecommendation
< 6.0 ModerateAcceptable for many cysteine protease assays, which often have acidic pH optima.
6.0 - 7.5 Optimal Recommended range for preparing and using working solutions to maximize stability. [9]
> 8.0 PoorAvoid. High risk of rapid degradation and loss of inhibitory activity.
Table 2. Impact of pH on the stability of the diazomethyl ketone functional group.
Q5: What are the definitive best practices for handling and storing this compound?

A5: Proper handling and storage are essential to ensure the integrity and reproducibility of your experiments.

FormStorage ConditionDurationRationale
Lyophilized Powder -20°C, desiccatedYearsProtects from moisture and degradation.[5]
DMSO Master Stock -80°C in single-use aliquotsMonthsPrevents degradation from freeze-thaw cycles and water absorption by DMSO.[5][12]
Aqueous Working Solution On ice (2-8°C)< 4 hoursMust be made fresh for each experiment. The compound is least stable in aqueous buffer and should be used immediately.
Table 3. Recommended storage conditions for this compound.

References

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Angewandte Chemie International Edition. [Link]

  • Method for solution-phase peptide synthesis. (2019).
  • Solubility of Fmoc-l-valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. (2024). Journal of Chemical & Engineering Data. [Link]

  • Table 2 Solubility of different ketones in the buffer medium and... ResearchGate. [Link]

  • Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2025). Master Organic Chemistry. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). PLoS One. [Link]

  • Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube. [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript. [Link]

  • Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain. (1977). Biochemistry. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (1998). International Journal of Pharmaceutics. [Link]

  • Stability of screening compounds in wet DMSO. (2009). Journal of Biomolecular Screening. [Link]

  • Properties of buffers. Khan Academy. [Link]

  • Acids, Bases, Salts, and Buffers. CUNY Bronx. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Acidic and Basic Buffers. (2014). YouTube. [Link]

  • Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. (1981). The Journal of Biological Chemistry. [Link]

Sources

Technical Support Center: Optimizing Fmoc-L-Val-CHN2 Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing your Fmoc-L-Val-CHN2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals who utilize this activity-based probe. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to help you achieve reliable and efficient labeling.

I. Understanding the Reagent: this compound

This compound is a specialized chemical probe used in activity-based protein profiling (ABPP). It is designed to covalently modify the active site of specific classes of enzymes, particularly cysteine proteases.[1][2] The valine residue provides a degree of specificity for the target enzyme's binding pocket, while the diazomethylketone (CHN2) group is the reactive "warhead" that forms a covalent bond with the active site nucleophile, typically a cysteine residue.[2] Understanding this mechanism is crucial for troubleshooting, as the reaction's success hinges on the accessibility and reactivity of this active site thiol.

The core reaction involves the nucleophilic attack of the active site cysteine thiolate on the diazomethylketone. This is followed by the loss of nitrogen gas (N2), resulting in a stable thioether linkage between the probe and the enzyme.[3][4]

G Reagents This compound + Active Cysteine Protease Complex Initial Non-Covalent Binding (E-I Complex) Reagents->Complex Recognition & Binding Attack Nucleophilic Attack by Cys Thiolate Complex->Attack Positioning for Reaction Intermediate Tetrahedral Intermediate Attack->Intermediate N2_Loss Loss of N2 Gas Intermediate->N2_Loss Product Covalently Labeled Enzyme (Stable Thioether Linkage) N2_Loss->Product

Caption: Covalent labeling mechanism of a cysteine protease by this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my labeling reaction?

The optimal pH is a critical parameter that balances enzyme activity and probe stability. For most cysteine proteases, the active site cysteine needs to be in its nucleophilic thiolate form (S-) for the reaction to occur.[5] This is favored at a pH slightly above the pKa of the cysteine thiol, which is typically around 8.0-8.5. However, the enzyme itself will have an optimal pH range for its catalytic activity.

Recommendation: Start with a buffer at a pH between 5.5 and 7.5. A common starting point is a phosphate or acetate buffer at pH 7.4.[6] It is highly recommended to perform a pH titration experiment (e.g., from pH 5.5 to 8.5) to determine the optimal condition for your specific enzyme and experimental setup.

Q2: How do I prepare and store my this compound stock solution?

Proper handling and storage are essential for maintaining the reactivity of the probe. Diazomethane and its derivatives can be unstable.[3]

Protocol for Stock Solution Preparation:

  • Warm the vial of this compound to room temperature before opening to prevent condensation.

  • Dissolve the compound in a dry, polar aprotic solvent such as DMSO or DMF to a high concentration (e.g., 10-50 mM).[7]

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.

Q3: What concentration of this compound should I use?

The optimal concentration depends on the concentration of your target enzyme and its affinity for the probe. A general starting point is to use the probe at a concentration 5-10 fold higher than the estimated enzyme concentration.

ParameterRecommended Starting RangeNotes
Probe Concentration 1-10 µMFor labeling in cell lysates.
Incubation Time 30-60 minutesCan be optimized.
Temperature Room Temperature (20-25°C)Avoid high temperatures.

This table provides general starting points. Optimization is crucial for each specific experimental system.

III. Troubleshooting Guide: Slow or Incomplete Reactions

Problem: My labeling reaction is very slow or incomplete, as determined by gel electrophoresis or mass spectrometry.

This is a common issue that can be caused by several factors. Below is a systematic guide to diagnose and solve the problem.

Q4: Could my enzyme be inactive?

The labeling reaction is "activity-based," meaning it requires a catalytically active enzyme.

  • Cause & Explanation: The active site cysteine may be oxidized, or the protein may be misfolded. Cysteine proteases are often regulated by post-translational modifications or require specific conditions (e.g., a reducing environment) for activity.[8] The enzyme may also be synthesized as an inactive zymogen that requires proteolytic processing for activation.[8]

  • Troubleshooting Steps:

    • Confirm Activity with a Substrate: Before labeling, perform a standard activity assay using a fluorogenic or colorimetric substrate specific to your enzyme. This will confirm that the enzyme is active under your experimental conditions.

    • Add a Reducing Agent: Include a mild reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.1-0.5 mM) in your lysis and labeling buffers to ensure the active site cysteine is in its reduced, active state.

    • Check for Zymogen Activation: If you are working with a recombinant protein, ensure that it has been properly processed to its mature, active form. This may require an activation step at a specific pH or incubation with another protease.[8]

Q5: Is the reaction buffer optimized?

The composition of your buffer can significantly impact reaction efficiency.

  • Cause & Explanation: As discussed in Q1, an incorrect pH can lead to poor reactivity. Additionally, certain buffer components can interfere with the reaction.

  • Troubleshooting Steps:

    • pH Optimization: Perform the labeling reaction in a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 5.5 to 8.5) to find the optimal condition.

    • Avoid Nucleophilic Buffers: Avoid buffers containing primary or secondary amines (like Tris) or thiols, as they can potentially react with the diazomethylketone warhead of the probe, reducing its effective concentration. Consider using buffers like HEPES, MES, or phosphate.

Q6: Is my probe concentration or incubation time sufficient?

The kinetics of the labeling reaction are concentration and time-dependent.

  • Cause & Explanation: If the probe concentration is too low or the incubation time is too short, the reaction may not go to completion. The reaction is a second-order process, so both factors are critical.

  • Troubleshooting Steps:

    • Concentration Titration: Perform a dose-response experiment by varying the concentration of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) while keeping the incubation time and enzyme concentration constant.

    • Time Course Experiment: Perform a time-course experiment where you stop the reaction at different time points (e.g., 5 min, 15 min, 30 min, 60 min, 120 min) to determine how long it takes to reach saturation.

G Start Start: Slow/Incomplete Labeling CheckEnzyme Is the enzyme active? (Test with substrate) Start->CheckEnzyme ActivateEnzyme Troubleshoot Enzyme Activity: - Add DTT/TCEP - Check zymogen activation CheckEnzyme->ActivateEnzyme No CheckBuffer Is the buffer optimal? CheckEnzyme->CheckBuffer Yes ActivateEnzyme->CheckEnzyme OptimizeBuffer Optimize Buffer: - Perform pH titration (5.5-8.5) - Switch to non-nucleophilic buffer (HEPES) CheckBuffer->OptimizeBuffer No CheckConditions Are probe concentration & time sufficient? CheckBuffer->CheckConditions Yes OptimizeBuffer->CheckBuffer OptimizeConditions Optimize Conditions: - Titrate probe concentration - Perform time-course experiment CheckConditions->OptimizeConditions No Success Successful Labeling CheckConditions->Success Yes OptimizeConditions->CheckConditions

Caption: Troubleshooting workflow for slow or incomplete labeling reactions.

IV. Standard Operating Protocol (SOP)

This SOP provides a starting point for labeling a target cysteine protease in a complex proteome (e.g., cell lysate).

SOP-1: Labeling of Cysteine Protease in Cell Lysate
  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT) on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in the labeling buffer.

    • Add the this compound stock solution to the lysate to achieve the desired final concentration (start with 5 µM). Ensure the final DMSO concentration is below 2% (v/v).

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.

  • Analysis:

    • Analyze the labeled proteins by SDS-PAGE. The labeled protein can be visualized by methods compatible with the Fmoc group (if a fluorescent tag is added after click chemistry) or by Western blot using an antibody against the target protein to observe a mass shift.

V. References

  • Greenbaum, D., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2000). Epoxide- and acyloxymethyl ketone-based inhibitors of cysteine proteases: a new set of activity-based probes. Chemistry & biology, 7(8), 569–581.

  • Oresic, M., & Shorthill, B. J. (2020). Novel broad-spectrum activity-based probes to profile malarial cysteine proteases. PLoS ONE, 15(1), e0227472.

  • Drag, M., & Salvesen, G. S. (2010). Activity based probes as a tool for functional proteomic analysis of proteases. Current protocols in protein science, Chapter 21, Unit 21.2.

  • Paulick, M. G., & Bogyo, M. (2008). A Selective Activity-Based Probe for the Papain Family Cysteine Protease Dipeptidyl Peptidase I/Cathepsin C. Journal of the American Chemical Society, 130(4), 1158–1159.

  • Greenbaum, D. C., Baruch, A., Bogyo, M., Medzihradszky, K. F., Engel, J., Deu, E., ... & Bogyo, M. (2005). Activity-based probes that target diverse cysteine protease families. Nature chemical biology, 1(3), 143-147.

  • CP Lab Safety. (n.d.). 140 Years of Diazomethane Reactions.

  • Wright, T. H., Bower, J., & Chalker, J. M. (2016). Diazo compounds for the bioreversible esterification of proteins. Chemical Science, 7(8), 5292–5296.

  • van der Vlist, J., de Jong, L., & van Maarseveen, J. H. (2020). Precise Installation of Diazo-Tagged Side-Chains on Proteins to Enable In Vitro and In-Cell Site-Specific Labeling. Bioconjugate Chemistry, 31(6), 1606–1613.

  • Herzig, J., & Meyer, H. (1914). The Action of Diazomethane on Caseinogen: Preliminary Communication. Biochemical Journal, 8(2), 154–156.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Slow Fmoc Deprotection Reactions.

  • MedChemExpress. (n.d.). Fmoc-L-Val-OH.

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Fmoc-L-valine.

  • Wikipedia. (n.d.). Diazomethane.

  • BenchChem. (2025). Application Notes and Protocols for Incorporating L-VALINE-N-FMOC (D8) in Solid-Phase Peptide Synthesis.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • Chem-Impex. (n.d.). Fmoc-L-valine.

  • ChemicalBook. (2025). FMOC-L-Valine.

  • Sigma-Aldrich. (n.d.). Fmoc-Val-OH.

  • Sabahnoo, H., & Hosseinimehr, S. J. (2016). Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. Journal of the Brazilian Chemical Society, 27(11), 2056-2064.

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • St. Hilaire, P. M., Willert, M., & Janson, C. A. (2008). Chemical mechanism of a cysteine protease, cathepsin C, as revealed by integration of both steady-state and pre-steady-state solvent kinetic isotope effects. Biochemistry, 47(33), 8697–8708.

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Valine.

  • LookChem. (n.d.). Cas 68858-20-8, FMOC-L-Valine.

  • Durrant, J. D., & McCammon, J. A. (2011). Differentiating Serine and Cysteine Proteases Mechanism by New Covalent QSAR Descriptors. Journal of chemical information and modeling, 51(11), 2891–2898.

  • Sajid, M., & McKerrow, J. H. (2002). Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Molecular and Biochemical Parasitology, 120(1), 1–21.

  • MIT OpenCourseWare. (n.d.). ANSWERS Problem Set 3 Enzyme catalysis and kinetics.

  • Aapptec Peptides. (n.d.). Fmoc-Val-OH; CAS 68858-20-8.

  • PubChem. (n.d.). FMOC-L-valine.

Sources

Technical Support Center: Fmoc-L-Val-CHN₂ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-L-Valine-Diazomethane (Fmoc-L-Val-CHN₂) in Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers, chemists, and drug development professionals who are leveraging this unique building block for C-terminal peptide modifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the role and challenges of using Fmoc-L-Val-CHN₂.

Q1: What is the primary application of Fmoc-L-Val-CHN₂ in SPPS?

Fmoc-L-Val-CHN₂ is a specialized amino acid derivative used to generate peptides with a C-terminal diazomethyl ketone. The diazomethane group is a versatile functional handle that, after cleavage from the resin, can be converted into various other functionalities. It is most commonly used as a precursor for synthesizing peptide aldehydes, alpha-halomethyl ketones, or other modified C-termini, which are often employed as protease inhibitors or for bioconjugation.

Q2: What are the main challenges associated with incorporating Fmoc-L-Val-CHN₂?

The primary challenges stem from the dual nature of the reagent: the steric hindrance of the Valine side chain and the high reactivity of the diazomethane group.

  • Steric Hindrance: Valine is a β-branched amino acid, which can lead to slow and inefficient coupling reactions. This can result in a higher prevalence of deletion sequences (peptide chains missing the Val residue).[1]

  • Diazomethane Reactivity: The diazomethane moiety is highly reactive and unstable under certain conditions. It is particularly sensitive to acids, heat, and light. This reactivity can lead to several unwanted side reactions, including methylation of acidic side chains and decomposition during the final cleavage step.[2]

Q3: Is the diazomethane group stable under standard Fmoc-SPPS conditions?

The diazomethane group is generally unstable in acidic environments. It is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[][4] However, prolonged exposure to the mildly basic deprotection solution or the coupling reagents, especially over multiple cycles if it were not the C-terminal residue, could lead to degradation. Therefore, Fmoc-L-Val-CHN₂ should always be incorporated as the final residue (the C-terminal amino acid) in the peptide sequence. The final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA) will readily react with the diazomethane group if not handled correctly.[5][6]

Part 2: Troubleshooting Guide for Common Side Reactions

This guide is structured around common issues observed during the analysis (e.g., LC-MS) of a crude peptide synthesized with Fmoc-L-Val-CHN₂.

Issue 1: Incomplete Coupling - Major peak corresponding to a deletion sequence observed.
  • Observation: Mass spectrometry reveals a significant peak at [M-99.1], corresponding to the peptide without the C-terminal Valine residue.

  • Root Cause: The steric hindrance of the valine side chain physically impedes the approach of the activated carboxyl group to the resin's free amine, leading to incomplete or failed coupling.

  • Troubleshooting & Mitigation:

    • Optimize Coupling Conditions: Standard coupling times may be insufficient. It is crucial to employ methods that favor the completion of this difficult coupling.

    • Choice of Coupling Reagent: Use a high-reactivity uronium-based coupling reagent like HATU or HCTU. These reagents form highly reactive intermediates that can overcome the steric barrier more effectively than carbodiimide-based activators.[7]

    • Extended Reaction Time & Double Coupling: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-L-Val-CHN₂ to ensure maximum incorporation.

    • Monitoring: After coupling, perform a Kaiser test (or other ninhydrin-based test) to check for the presence of unreacted free amines.[8] A positive result (blue beads) indicates incomplete coupling, and a second coupling is mandatory.

Issue 2: Unwanted Methylation - Peaks at [M+14] or multiples thereof.
  • Observation: Mass spectrometry shows a peak or series of peaks at [M+14.02], [M+28.04], etc., relative to the expected mass.

  • Root Cause: The diazomethane group is a potent methylating agent, especially towards acidic protons.[2] During synthesis, it can react with unprotected acidic side chains of other amino acids in the sequence.

  • Troubleshooting & Mitigation:

    • Ensure Complete Side-Chain Protection: This is the most critical factor. The side chains of Aspartic Acid (Asp), Glutamic Acid (Glu), Tyrosine (Tyr), and Cysteine (Cys) are particularly susceptible. Verify that high-quality, fully protected Fmoc-amino acids were used for the preceding chain assembly.[9]

    • Strategic Placement: As a rule, Fmoc-L-Val-CHN₂ must be the first amino acid loaded onto the resin (i.e., the C-terminus of the final peptide). This minimizes its exposure to subsequent coupling and deprotection cycles.

    • Avoid Acidic Additives: Do not use acidic additives like HOBt during the coupling of subsequent amino acids if Fmoc-L-Val-CHN₂ were not the C-terminal residue, as this could protonate the diazomethane and initiate side reactions.

Susceptible ResidueSide Reaction ProductMass Shift (Da)
Aspartic Acid (Asp)Aspartic Acid β-methyl ester+14.02
Glutamic Acid (Glu)Glutamic Acid γ-methyl ester+14.02
C-TerminusC-terminal methyl ester+14.02
Tyrosine (Tyr)O-methyl-Tyrosine+14.02
Cysteine (Cys)S-methyl-Cysteine+14.02
Issue 3: Diazomethane Decomposition - Peak at [M-28] and related adducts.
  • Observation: A significant peak is observed at [M-28.01], corresponding to the loss of N₂. Other, more complex peaks may also appear.

  • Root Cause: The diazomethane group is unstable and can decompose, especially under acidic conditions (like the final TFA cleavage), to form a highly reactive carbene intermediate. This carbene can then react non-selectively with scavengers, solvents, or the peptide itself.

  • Troubleshooting & Mitigation:

    • Modified Cleavage Protocol: The standard TFA cleavage cocktail must be adapted. The strong acid will protonate the diazomethane, leading to the formation of a diazonium ion which then rapidly loses N₂.

    • Use of Specific Scavengers: While standard scavengers like triisopropylsilane (TIS) are used to trap cations, they are not ideal for trapping carbenes. A milder cleavage approach may be necessary depending on the desired final product. If the goal is to isolate the peptide diazomethyl ketone, a standard TFA cleavage is not suitable. A specialized cleavage from a highly acid-sensitive resin (e.g., 2-chlorotrityl) using a very dilute acid in DCM might be attempted, though yields are often low.

    • Post-Cleavage Conversion: The more robust strategy is to accept that the diazomethane will react during cleavage and to control the outcome. For example, cleaving in the presence of an acid chloride (e.g., HCl in dioxane) can convert the C-terminus directly to a chloromethyl ketone.

Part 3: Key Experimental Protocols & Diagrams

Protocol 1: Optimized Loading of Fmoc-L-Val-CHN₂ onto 2-Chlorotrityl Chloride Resin

This protocol is for attaching Fmoc-L-Val-CHN₂ as the first residue to an acid-labile resin, which is recommended for preserving the sensitive C-terminus.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-Val-CHN₂ (1.5 eq) in a minimal amount of anhydrous DMF. Add Diisopropylethylamine (DIPEA) (3.0 eq).

  • Loading: Drain the DCM from the swelled resin. Immediately add the amino acid/DIPEA solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the solution and testing for the presence of the starting amino acid by TLC.

  • Capping: After the loading period, drain the reaction solution. To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[10]

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying or proceeding to the next synthesis step (Fmoc deprotection).

Diagram: Potential Side Reaction Pathways

The following diagram illustrates the two major degradation pathways for the diazomethane group during SPPS, particularly during the final cleavage step.

Side_Reactions Start Peptide-Val-CHN₂ Protonation Protonation (e.g., by TFA) Start->Protonation  Strong Acid (Cleavage) Methylation Methylation Byproduct Peptide(X-Me)-Val-... (Mass: M+14) Start->Methylation  Intramolecular or Intermolecular Attack Carbene Carbene Intermediate Peptide-Val-CH: Protonation->Carbene AcidicResidue Acidic Residue (X-H) (Asp, Glu, Tyr, Cys) AcidicResidue->Methylation LossN2 Loss of N₂ (Mass: M-28) Carbene->LossN2 Adducts Non-specific Adducts (Reaction with Scavengers/Solvent) Carbene->Adducts  Trapping

Caption: Major side reaction pathways for the diazomethane moiety.

Diagram: Recommended SPPS Workflow

This diagram outlines a validated workflow designed to minimize the side reactions discussed.

SPPS_Workflow Start Start: Select Acid-Labile Resin (e.g., 2-Cl-Trt) Load Load Fmoc-L-Val-CHN₂ (Use DIPEA, no pre-activation) Start->Load Cap Cap Resin (MeOH/DIPEA) Load->Cap Check loading w/ test cleavage Chain Perform Standard Fmoc-SPPS (Chain Elongation) Cap->Chain Cleave Final Cleavage (Modified Cocktail, e.g., TFA/HCl) Chain->Cleave Analyze Purify & Analyze (RP-HPLC, LC-MS) Cleave->Analyze Expect modified C-terminus

Caption: Recommended workflow for incorporating Fmoc-L-Val-CHN₂.

References

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MilliporeSigma. (n.d.). Fmoc SPPS Linkers.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Fields, G. B. (Ed.). (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Lv, Z. J., et al. (2022). Stabilizing Doubly Deprotonated Diazomethane: Isolable Complexes with CN22– and CN2– Radical Ligands. Journal of the American Chemical Society.
  • Creative Peptides. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Weldy, P. L., & Montclare, J. K. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein and Peptide Letters, 26(11), 806-814. [Link]

  • Kumar, S., & Bawa, S. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
  • Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(9), 10396-10414. [Link]

  • Teledyne ISCO. (n.d.). Synthesis and purification of photoreactive peptides targeting epigenetic enzymes.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • Frankiewicz, Ł. (n.d.). SPPS Tips For Success: Strategies for Minimizing Side-Reactions. Mesa Labs.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Master Organic Chemistry. (n.d.). Diazomethane (CH2N2).

Sources

Validation & Comparative

A Senior Scientist's Guide: Fmoc-L-Val-CHN2 vs. Z-VAD-FMK for Caspase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of apoptosis research, the precise modulation of cellular pathways is paramount. Caspases, a family of cysteine-aspartic proteases, are the central executioners of programmed cell death, making their inhibition a critical experimental strategy. For years, Z-VAD-FMK has been the benchmark pan-caspase inhibitor, a ubiquitous tool in cell biology labs. However, the scientific toolkit is ever-expanding, and alternative reagents like Fmoc-L-Val-CHN2 warrant careful consideration. This guide offers an in-depth, objective comparison of these two inhibitors, grounded in mechanistic principles and experimental data, to empower researchers to make the most informed choice for their studies.

The Apoptotic Cascade: A Primer on Caspase Activation

To understand how these inhibitors function, one must first appreciate the pathways they target. Apoptosis is executed via two primary routes that converge on the activation of effector caspases (e.g., Caspase-3, -7).

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, this pathway recruits adaptor proteins and initiator procaspase-8.[1][2] Proximity-induced dimerization leads to caspase-8 auto-activation, which can then directly cleave and activate effector caspases.[2][3]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria.[2][4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the "apoptosome," which recruits and activates initiator procaspase-9.[2][3][4] Caspase-9 then activates the downstream effector caspases.[4][5]

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binding Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 DISC Formation Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Activation Procaspase_3_7 Procaspase-3/7 Caspase_8->Procaspase_3_7 Cell_Stress Cellular Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Assembly Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Apoptosome Assembly Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Activation Caspase_9->Procaspase_3_7 Caspase_3_7 Active Caspase-3/7 Procaspase_3_7->Caspase_3_7 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase_3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: The convergent extrinsic and intrinsic pathways of caspase activation leading to apoptosis.

Mechanism of Inhibition: A Tale of Two Warheads

Both Z-VAD-FMK and this compound are irreversible inhibitors, meaning they form a stable, covalent bond with the target caspase. This is a crucial feature for experiments requiring sustained blockade of apoptosis. However, the chemical nature of this interaction differs significantly.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a peptide-based inhibitor. Its tripeptide sequence (Val-Ala-Asp) mimics the natural caspase cleavage site, providing specificity. The fluoromethylketone (FMK) group acts as the reactive "warhead." It forms an irreversible thioether bond with the cysteine residue in the caspase's catalytic site, rendering the enzyme inactive.[6][7][8]

This compound (N-(9-fluorenylmethoxycarbonyl)-L-valine-diazomethane) is also a peptide-based inhibitor, but it employs a diazomethane (CHN2) functional group. This group is a potent alkylating agent that irreversibly modifies the active site cysteine of target proteases. The valine residue helps direct it to the caspase active site.

Inhibitor_Mechanisms cluster_ZVAD Z-VAD-FMK cluster_Fmoc This compound ZVAD Z-VAD-FMK Peptide: Val-Ala-Asp Warhead: Fluoromethylketone (FMK) Caspase_Z Caspase Active Site Catalytic Cysteine ZVAD->Caspase_Z Targets recognition site Complex_Z Irreversible Complex Thioether Bond Caspase_Z->Complex_Z Covalent linkage Fmoc This compound Peptide: L-Valine Warhead: Diazomethane (CHN2) Caspase_F Caspase Active Site Catalytic Cysteine Fmoc->Caspase_F Targets active site Complex_F Irreversible Complex Alkylation Caspase_F->Complex_F Covalent linkage Caspase_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well) Start->Seed_Cells Pretreat 2. Pre-treat with Inhibitors / Vehicle Seed_Cells->Pretreat Induce 3. Induce Apoptosis (Staurosporine) Pretreat->Induce Incubate 4. Incubate (3-4 hours) Induce->Incubate Add_Reagent 5. Add Caspase-Glo 3/7 Reagent Incubate->Add_Reagent Read_Plate 6. Measure Luminescence Add_Reagent->Read_Plate End End Read_Plate->End

Figure 3: Workflow for assessing caspase inhibitor efficacy using a luminescent assay.

Protocol 2: Western Blot for PARP Cleavage

This is a confirmatory assay that visualizes the cleavage of a key caspase substrate.

Objective: To qualitatively assess the inhibition of PARP cleavage, a hallmark of caspase-3 activation. [9] Materials:

  • Cells treated in 6-well plates as described above.

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody: Anti-PARP (recognizes both 116 kDa full-length and 89 kDa cleaved forms). [10]* Primary Antibody: Anti-GAPDH or β-Actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse on ice with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the cleared lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel and run to separate proteins by size.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate with primary anti-PARP antibody overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST, apply ECL substrate, and image using a chemiluminescence imager.

  • Re-probing: Strip and re-probe the membrane for the loading control.

Expected Result: Untreated cells will show only the 116 kDa full-length PARP band. Staurosporine-treated cells will show a strong 89 kDa cleaved PARP band. Effective concentrations of Z-VAD-FMK or this compound should show a dose-dependent reduction in the intensity of the 89 kDa band.

Conclusion and Recommendations

For researchers investigating caspase-dependent apoptosis, the choice of inhibitor is a critical decision that impacts data integrity.

  • Z-VAD-FMK remains the gold standard for general pan-caspase inhibition . Its broad efficacy is thoroughly documented, and its known off-target effects can be controlled for. [6][11][12]It is the recommended primary tool for determining if a cellular process is caspase-dependent.

  • This compound should be approached with caution. Due to the lack of comprehensive specificity data and the highly reactive nature of its diazomethane group, it is not recommended as a primary pan-caspase inhibitor without extensive in-house validation. It may serve as a tool for specialized applications in cysteine protease research, but its use to specifically block apoptosis requires rigorous justification and comparison to established standards like Z-VAD-FMK.

References

  • InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. [Link]

  • Pop, C., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological reviews, 193, 10-21. [Link]

  • Green, D. R. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Cell and Developmental Biology, 15(1), 479-500. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Caspase Activation Pathways: an Overview. NCBI Bookshelf. [Link]

  • Creative Diagnostics. Role of Caspases in Apoptosis. [Link]

  • Network of Cancer Research. (2021). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. [Link]

  • Saleh, M., et al. (2016). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1419, 125–136. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • YouTube. (2020). Apoptosis assays: western blots. [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]

  • Biocompare. Pan Caspase Inhibitors. [Link]

  • Gafni, J., et al. (2012). Identification and Evaluation of Novel Small Molecule Pan-Caspase Inhibitors in Huntington's Disease Models. PLoS ONE, 7(9), e45963. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Inhibitor Research Hub. (2025). Z-VAD-FMK: Strategic Caspase Inhibition for Translational... [Link]

  • Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. The Journal of clinical investigation, 112(7), 982–991. [Link]

  • Shi, Y. (2002). Mechanisms of caspase activation and inhibition during apoptosis. Molecular cell, 9(3), 459–470. [Link]

  • Taylor, R. C., et al. (2008). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor perspectives in biology, 1(1), a008673. [Link]

Sources

A Senior Application Scientist's Guide to Diazomethylketone Inhibitors: A Comparative Study Featuring Fmoc-L-Val-CHN2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision and Power of Diazomethylketone Inhibitors

In the intricate world of cellular signaling and protein degradation, cysteine proteases stand out as critical regulators of health and disease. Uncontrolled activity of these enzymes, particularly cathepsins and caspases, is implicated in pathologies ranging from cancer metastasis to neurodegenerative disorders and inflammatory diseases.[1][2][3] Consequently, the development of potent and specific inhibitors for these proteases is a cornerstone of modern drug discovery and mechanistic cell biology.

Among the various classes of cysteine protease inhibitors, peptidyl diazomethylketones (or diazoethanes) represent a highly effective group of irreversible inhibitors.[4][5] Unlike their chloromethyl ketone counterparts, which can also target serine proteases, diazomethylketones are engineered with a high specificity for the nucleophilic cysteine residue in the active site of cysteine proteases.[5] This guide provides an in-depth comparative analysis of Fmoc-L-Val-CHN2, a representative diazomethylketone, and contrasts its performance with other widely used cysteine protease inhibitors, offering researchers the data-driven insights needed to make informed experimental choices.

Mechanism of Action: An Irreversible Covalent Modification

The efficacy of diazomethylketone inhibitors lies in their mechanism-based, irreversible inactivation of the target enzyme. The process is a sophisticated chemical reaction initiated within the enzyme's active site.

  • Initial Binding: The peptidyl portion of the inhibitor mimics the natural substrate, guiding the inhibitor to the active site of the specific cysteine protease.

  • Nucleophilic Attack: The catalytic cysteine residue's highly reactive thiolate anion (-S⁻) initiates a nucleophilic attack. However, instead of targeting the carbonyl carbon as in substrate hydrolysis, it attacks the diazomethyl group.[4]

  • Covalent Adduct Formation: This attack leads to the formation of a stable thioether bond between the inhibitor and the active site cysteine.

  • Irreversible Inactivation: The formation of this covalent bond is accompanied by the release of molecular nitrogen (N₂), resulting in a stable, inactivated enzyme-inhibitor complex.[4] This irreversible binding effectively removes the enzyme from the active pool.

G Enzyme Cysteine Protease (Active Site Cys-SH) Intermediate Transient Intermediate (Thioalkylation) Enzyme->Intermediate 2. Nucleophilic Attack by Cys-S⁻ Inhibitor Peptidyl-Diazomethylketone (R-CO-CHN2) Inhibitor->Enzyme Product Irreversibly Inactivated Enzyme (Stable Thioether Adduct) Intermediate->Product 3. Covalent Bond Formation N2 Nitrogen Gas (N2) Released Intermediate->N2 Loss of N2

Caption: Mechanism of irreversible inhibition by diazomethylketones.

Comparative Analysis of Key Cysteine Protease Inhibitors

The selection of an appropriate inhibitor is critical and depends on the specific research question, target protease, and experimental system. Here, we compare this compound with two other widely used inhibitors: Z-FA-FMK, a broad-spectrum cysteine protease and caspase inhibitor, and CA-074, a highly selective Cathepsin B inhibitor.

FeatureThis compound Z-FA-FMK CA-074
Inhibitor Class Peptidyl DiazomethylketonePeptidyl FluoromethylketoneEpoxysuccinyl Peptide
Primary Target(s) Cysteine Proteases (e.g., Cathepsins)Broad Cysteine Proteases (Cathepsins B & L), Effector Caspases (2, 3, 6, 7)[6]Cathepsin B[7][8]
Mechanism Irreversible, Covalent AlkylationIrreversible, Covalent AlkylationIrreversible, Covalent Thioether Bond[9]
Potency (Ki / IC₅₀) Target-dependentTarget-dependentKi: 2-5 nM for Cathepsin B[7][8]
Key Advantage High specificity for cysteine proteases over serine proteases.[5]Broad inhibition profile useful for screening.Exceptional selectivity for Cathepsin B over other cathepsins.[7][9]
Key Disadvantage Less characterized than other inhibitors; potential for broader cathepsin inhibition.Significant off-target inhibition of caspases, confounding apoptosis studies.[6][10]pH-dependent potency; >100-fold less potent at neutral pH vs. acidic pH.[9][11]
Cell Permeability Generally requires a cell-permeable prodrug form (e.g., methyl ester).Cell permeable.Low; requires the methyl ester prodrug (CA-074-Me) for intracellular activity.[12]
Common Use Case Probing general cysteine protease activity while avoiding serine protease inhibition.Often used (sometimes incorrectly) to inhibit cathepsins in apoptosis studies; also used as a negative control for caspase inhibitors.[13]Specifically interrogating the role of Cathepsin B in cellular processes like autophagy and inflammation.[7]
In-Depth Look: this compound

Fmoc-L-Valine diazomethylketone is a derivative where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis.[14][15][16] The valine residue helps direct the inhibitor to the active sites of certain proteases that prefer hydrophobic residues. Its primary utility is as a specific tool for inhibiting cysteine proteases.

  • Expertise & Experience: The choice of a diazomethylketone like this compound is deliberate when the researcher wants to avoid the cross-reactivity with serine proteases seen with chloromethylketones.[5][17] This is critical in complex cellular lysates where multiple protease families are active.

Alternative 1: Z-FA-FMK - The Broad-Spectrum Agent

Z-FA-FMK is an irreversible inhibitor often used to target cathepsins. However, its utility is complicated by its potent inhibition of effector caspases.[6][18]

  • Trustworthiness: While effective at inhibiting cathepsins, attributing a biological outcome solely to cathepsin inhibition when using Z-FA-FMK is problematic. Any observed effect on apoptosis, for instance, could be a direct result of caspase inhibition.[6][10] Therefore, it is often best used alongside a more specific inhibitor or as a negative control in caspase assays to account for FMK-related effects.[13]

Alternative 2: CA-074 - The Specialist

CA-074 is an epoxysuccinyl peptide designed for highly selective, irreversible inhibition of Cathepsin B.[8][9] Its potency against Cathepsin B is in the low nanomolar range, while its affinity for other cathepsins like H and L is thousands of times weaker.[7][8]

  • Authoritative Grounding: A significant feature of CA-074 is its pH-dependent activity. It is most potent at the acidic pH of the lysosome (pH 4.6), where Cathepsin B is primarily active.[9][11] This makes it an exceptional tool for studying lysosomal Cathepsin B function. However, researchers must use its cell-permeable methyl ester form, CA-074-Me, for intracellular studies, which is then converted to the active CA-074 by cellular esterases.[9]

Experimental Protocols: A Self-Validating Approach

To ensure robust and reproducible data, protocols must be designed as self-validating systems. This involves including appropriate controls and orthogonal validation methods.

Protocol 1: Fluorogenic Cysteine Protease Activity Assay

This assay quantifies the inhibitory effect of compounds on protease activity in a purified or cell lysate system.

G cluster_1 cluster_2 cluster_3 cluster_4 P1 Phase 1: Preparation P2 Phase 2: Inhibition Reaction A1 Prepare Assay Buffer (with DTT to keep Cys reduced) P1->A1 A2 Dilute Enzyme Source (e.g., purified Cathepsin B) P1->A2 A3 Prepare Serial Dilutions of Inhibitors (this compound, etc.) P1->A3 P3 Phase 3: Substrate Reaction B1 Add Inhibitor Dilutions to Microplate Wells P2->B1 B2 Add Enzyme to Wells P2->B2 B3 Incubate (e.g., 30 min at 37°C) to allow for irreversible inhibition P2->B3 P4 Phase 4: Data Analysis C1 Add Fluorogenic Substrate (e.g., Z-RR-AMC) P3->C1 C2 Incubate (e.g., 60 min at 37°C) P3->C2 C3 Read Fluorescence (Ex/Em appropriate for AMC) P3->C3 D1 Subtract Blank (No Enzyme) Values P4->D1 D2 Normalize Data to Vehicle Control (e.g., DMSO) P4->D2 D3 Calculate % Inhibition and IC₅₀ Values P4->D3 A2->B2 A3->B1 B3->C1 C3->D1

Caption: Workflow for a fluorogenic protease inhibition assay.

Methodology:

  • Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT). The reducing agent DTT is crucial to maintain the active site cysteine in its reduced, active state.[19]

    • Prepare serial dilutions of this compound and other test inhibitors in DMSO, then dilute further into the assay buffer.

    • Dilute the purified cysteine protease (e.g., human Cathepsin L) to a working concentration in the assay buffer.

  • Inhibition Step:

    • In a 96-well black microplate, add 25 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme blank.

    • Add 50 µL of the diluted enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow the irreversible inhibitors to bind to the enzyme.

  • Detection Step:

    • Prepare the fluorogenic substrate (e.g., Z-FR-AMC) in the assay buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately begin reading the fluorescence intensity (e.g., Ex 360 nm / Em 460 nm) every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the fluorescence curve for each well.

    • Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This assay determines if the observed cellular effects of an inhibitor are due to specific pathway modulation or simply to general cytotoxicity.[20]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the inhibitors (this compound, Z-FA-FMK, CA-074-Me) in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the inhibitors or vehicle control (DMSO). Include a "no cells" blank control.

    • Incubate for a period relevant to your primary experiment (e.g., 24-48 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other values.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion and Future Outlook

The family of diazomethylketone inhibitors, including this compound, offers powerful tools for the study of cysteine proteases. Their high specificity for this protease class makes them superior to alternatives like chloromethylketones when investigating complex biological systems.[5] However, as demonstrated by the comparison with Z-FA-FMK and CA-074, no single inhibitor is perfect for every application.

  • This compound is an excellent choice for general, specific inhibition of cysteine proteases.

  • Z-FA-FMK should be used with caution due to its significant off-target effects on caspases, requiring careful controls to dissect its mechanism of action.[6][21]

  • CA-074 (as the prodrug CA-074-Me) is the gold standard for specifically investigating the role of intracellular Cathepsin B.[7][9]

The future of protease inhibitor research lies in developing even more selective agents and novel delivery strategies to target specific cellular compartments or tissues.[2] By understanding the distinct profiles of the inhibitors available today, researchers can design more precise experiments, generate more reliable data, and ultimately accelerate our understanding of the critical roles cysteine proteases play in human health and disease.

References

  • Brömme, D., & Demuth, H. U. (1991). MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones. PubMed. [Link]

  • Shaw, E., & Green, G. D. (1983). The properties of peptidyl diazoethanes and chloroethanes as protease inactivators. PubMed. [Link]

  • Watanabe, H., et al. (1989). Peptide diazomethyl ketones are inhibitors of subtilisin-type serine proteases. PubMed. [Link]

  • Online Inhibitor. (2025). CA-074: Advanced Cathepsin B Inhibition for Mechanistic I... Online Inhibitor. [Link]

  • Rosenthal, P. J., et al. (2001). Comparison of Efficacies of Cysteine Protease Inhibitors against Five Strains of Plasmodium falciparum. PMC - NIH. [Link]

  • Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. PMC - NIH. [Link]

  • Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. [Link]

  • Pardo, J., et al. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. PubMed. [Link]

  • Pardo, J., et al. (2003). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway1. AACR Journals. [Link]

  • K-M. J., et al. (2021). Identification, Characterization and Synthesis of Natural Parasitic Cysteine Protease Inhibitors – More Potent Falcitidin Analogs. bioRxiv. [Link]

  • Donkor, I. O., et al. (2011). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. PMC. [Link]

  • Min, K., et al. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. MDPI. [Link]

  • Orlowski, G. M., et al. (2018). Cathepsin inhibitors and not-caspase inhibitors suppress both particle-induced cell death and IL-1b secretion. ResearchGate. [Link]

  • Chondrex. Cysteine Protease Activity Assay Kit. Chondrex. [Link]

  • Horgen, F. D., et al. (2022). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. [Link]

  • Green, G. D., & Shaw, E. (1981). Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain. Biochemistry. [Link]

  • Hardy, J. A., et al. (2006). A common allosteric site and mechanism in caspases. PNAS. [Link]

  • Shapiro, A. B. (2018). How to design a functional assay for a cystiene protease? ResearchGate. [Link]

  • Enzyme Development Corporation. Protease Assay (PC). Enzyme Development Corporation. [Link]

  • Hudig, D., et al. (1981). An enzyme-release assay for natural cytotoxity. ResearchGate. [Link]

  • Foghsgaard, L., et al. (2002). Cathepsin B Mediates Caspase-Independent Cell Death Induced by Microtubule Stabilizing Agents in Non-Small Cell Lung Cancer Cells. AACR Journals. [Link]

  • Bulat, T., et al. (2001). Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. PubMed. [Link]

  • Nature Portfolio. (2024). A new class of protease inhibitors delivered specifically to target cells. Nature Portfolio. [Link]

  • Kowiel, M., et al. (2022). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. MDPI. [Link]

  • Quan, P. C., et al. (1980). An enzymatic assay for the detection of natural cytotoxicity. PubMed. [Link]

  • News-Medical.Net. (2023). What are Cathepsin Inhibitors? News-Medical.Net. [Link]

  • Wu, Y., et al. (2026). How CDMOs Drive Higher ADC Manufacturing Yields in One Step. Synaffix. [Link]

  • Abdel-Aziz, M., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

  • University of Kansas. Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. [Link]

  • National Institutes of Health. FMOC-L-valine. PubChem. [Link]

  • Presser, A., & Hufner, A. (2004). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]

  • Matrix Innovation. Fmoc-L-Val-OH. Matrix Innovation. [Link]

Sources

Validating the covalent binding of Fmoc-L-Val-CHN2 to its target by mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of mass spectrometry-based methodologies for validating the covalent binding of Fmoc-L-Val-CHN2, a diazomethane-based inhibitor. Our focus is on the practical application and rationale behind experimental choices, ensuring a robust and self-validating approach for researchers in drug development.

The Imperative of Covalent Bond Validation

Covalent inhibitors, such as those bearing a diazomethyl ketone functional group like this compound, represent a powerful class of therapeutics. By forming a stable, irreversible bond with their target protein, they can achieve prolonged efficacy and high potency.[1][2] This permanency, however, necessitates rigorous validation. Unintended, off-target covalent modifications can lead to toxicity, making it critical to confirm not only that the inhibitor binds its intended target but also where it binds and with what degree of selectivity.

This compound is designed to target cysteine proteases. The diazomethane "warhead" is specifically reactive towards the nucleophilic thiol group of a cysteine residue within the enzyme's active site.[3] Upon protonation by a nearby acidic residue, the diazomethyl ketone becomes highly electrophilic, leading to alkylation of the cysteine thiol and the release of dinitrogen gas. Mass spectrometry (MS) is the definitive analytical tool for observing this interaction directly by measuring the resulting mass change of the protein.[4][5]

Comparative Analysis of Mass Spectrometry Workflows

The validation of a covalent adduct can be approached at different levels of molecular detail. The two primary, complementary MS strategies are intact protein analysis and bottom-up peptide mapping.

FeatureIntact Protein Analysis (Top-Down)Peptide Mapping (Bottom-Up)Competitive Chemoproteomics
Primary Output Confirms binding & stoichiometryIdentifies specific binding siteAssesses proteome-wide selectivity
Key Information Molecular weight shift of the whole proteinSequence of the modified peptide and residueRelative binding across thousands of proteins
Throughput High (hundreds of samples/day)MediumLow to Medium
Sample Prep Minimal (desalting)Complex (denaturation, digestion)Very Complex (enrichment, labeling)
Data Analysis Deconvolution of mass spectraDatabase search & MS/MS fragmentation analysisQuantitative proteomic analysis
Strengths Fast, clear confirmation of adduct formation.[6]Pinpoints the exact amino acid interaction.[2][7]Identifies potential off-targets.[8][9]
Limitations No binding site information.[4]More time-consuming, potential for incomplete sequence coverage.Indirect measurement, requires specialized probes.

Method 1: Intact Protein Analysis for Binding Confirmation

This "top-down" approach is the most direct and rapid method to confirm that a covalent interaction has occurred.[4] The core principle is to measure the mass of the entire protein before and after incubation with this compound. A successful covalent modification will result in a predictable mass increase.

Causality of the Workflow: The goal is to isolate the protein-inhibitor adduct from any non-covalently bound inhibitor, which would dissociate under denaturing MS conditions.[4] Liquid chromatography (LC) upstream of the MS serves this purpose, while also removing excess unbound inhibitor and salts that interfere with ionization. High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are essential to accurately resolve the mass shift on a large protein.[7]

Intact_Protein_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Data Interpretation P Target Protein Incubate Incubate (e.g., 37°C, 1 hr) P->Incubate I This compound I->Incubate LC LC Separation (Desalting/Cleanup) Incubate->LC Inject Sample MS High-Res MS (e.g., Q-TOF) LC->MS Decon Deconvolution MS->Decon Mass_Mod Mass (Modified) Decon->Mass_Mod Mass_Unmod Mass (Unmodified) Compare Compare Masses Mass_Unmod->Compare Mass_Mod->Compare Result Δ Mass = Mass of Inhibitor? Binding Confirmed Compare->Result

Caption: Workflow for Intact Protein Mass Spectrometry.

Experimental Protocol: Intact Protein Analysis
  • Reaction Setup: In a microcentrifuge tube, incubate the purified target protein (e.g., 5 µM final concentration) with a 5- to 10-fold molar excess of this compound in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Incubate for 1-2 hours at 37°C. Prepare a control sample with protein and vehicle (e.g., DMSO) only.

  • Sample Cleanup: Quench the reaction by adding formic acid to 0.1%. Immediately inject the sample onto a reverse-phase LC system equipped with a C4 protein column.

  • LC-MS/MS Acquisition: Elute the protein using a rapid water/acetonitrile gradient containing 0.1% formic acid. The LC step desalinates the sample and separates the protein from excess inhibitor.[4]

  • Data Acquisition: Analyze the eluting protein on a high-resolution mass spectrometer. Acquire data across a m/z range that encompasses the expected charge states of the protein (e.g., m/z 800-2500).

  • Data Analysis: Use the instrument's software to deconvolute the raw data, which converts the series of multiply charged ions into a single, zero-charge mass spectrum.[4] Compare the measured mass of the protein from the inhibitor-treated sample to the vehicle control. The expected mass shift for this compound binding (after loss of N₂) is +323.39 Da.

Method 2: Peptide Mapping for Binding Site Identification

While intact mass analysis confirms if binding occurred, peptide mapping (or "bottom-up" proteomics) reveals where it occurred.[2][10] This is the gold standard for identifying the specific amino acid residue that has been covalently modified.

Causality of the Workflow: The strategy is to proteolytically digest the protein into smaller, more manageable peptides. By comparing the peptide maps of the modified and unmodified protein, a single peptide will appear with a mass shift corresponding to the inhibitor. Tandem MS (MS/MS) is then performed on this modified peptide.[4] During MS/MS, the peptide is fragmented in a predictable manner along its backbone. The mass increase from the inhibitor will remain on a specific fragment ion, allowing for precise localization of the modification to a single amino acid.[4][11]

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Interpretation Adduct Protein-Inhibitor Adduct Denature Denature, Reduce, Alkylate Adduct->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC LC Separation (Peptide Level, C18) Digest->LC Inject Peptides MS1 MS1 Scan (Identify Modified Peptide) LC->MS1 MS2 MS/MS Fragmentation (Isolate & Fragment) MS1->MS2 Search Database Search (e.g., Mascot, Sequest) MS2->Search Spectrum Analyze Fragment Spectrum (b- and y-ions) Search->Spectrum Site_ID Binding Site Localized (e.g., Cys-123) Spectrum->Site_ID

Caption: Workflow for Bottom-Up Peptide Mapping.

Experimental Protocol: Peptide Mapping
  • Adduct Formation: Form the protein-inhibitor adduct as described in the intact protein protocol (Step 1).

  • Denaturation, Reduction, and Alkylation: Denature the protein in 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT). Critically, alkylate any remaining free cysteine thiols with an alkylating agent like iodoacetamide (IAM). This step is a self-validating control: it ensures that any modification observed is from the inhibitor, not from non-specific reactions during sample prep.[6]

  • Digestion: Dilute the urea concentration to <2 M and add a sequence-specific protease, such as trypsin, which cleaves after lysine and arginine residues. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide mixture and inject it onto a reverse-phase LC system with a C18 column suitable for peptide separations. The LC eluent is introduced directly into the mass spectrometer.

  • Data Acquisition: The MS will operate in a data-dependent acquisition (DDA) mode. It performs a continuous cycle of:

    • MS1 Scan: A high-resolution scan to measure the mass-to-charge ratio of all eluting peptides.

    • MS/MS Scans: The instrument selects the most intense peptide ions from the MS1 scan, isolates them, fragments them (e.g., via collision-induced dissociation), and records the fragment ion masses.[12]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against the known sequence of the target protein. The search parameters must be set to include a variable modification corresponding to the mass of the bound this compound (+323.39 Da) on potential target residues (primarily cysteine). The software will identify the modified peptide and use the fragmentation pattern to pinpoint the exact site of modification.[13]

Conclusion: An Integrated Approach

For comprehensive and trustworthy validation of this compound covalent binding, an integrated approach is recommended. Begin with the high-throughput intact protein analysis to rapidly confirm binding and assess the overall stoichiometry of the reaction. Following this confirmation, employ the more detailed peptide mapping method to definitively identify the amino acid binding site. This two-tiered strategy provides a complete picture of the covalent interaction, satisfying the rigorous demands of modern drug discovery and ensuring a deep understanding of the inhibitor's mechanism of action.

References

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Mons, E., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]

  • Gehringer, M., & Rode, H. B. (2021). Chemoproteomic methods for covalent drug discovery. PMC. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Steen, J. T., et al. (2021). BTK-inhibitor drug covalent binding to lysine in human serum albumin using LC-MS/MS. PubMed. Retrieved from [Link]

  • Mons, E., et al. (2023). Validation of a covalent binding mode by direct detection of the.... ResearchGate. Retrieved from [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved from [Link]

  • ICE Bioscience. (n.d.). lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening. Retrieved from [Link]

  • Bennett, M. R., et al. (2016). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC. Retrieved from [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from [Link]

  • Groutas, W. C., et al. (1988). The properties of peptidyl diazoethanes and chloroethanes as protease inactivators. PubMed. Retrieved from [Link]

  • Grzywa, R., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. Retrieved from [Link]

  • Lanning, B. R., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. PMC. Retrieved from [Link]

  • bioRxiv. (2024). Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. NIH. Retrieved from [Link]

Sources

A Comparative Guide to Protease Inhibition: Fmoc-L-Val-CHN2 vs. Acyloxymethyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of protease inhibitors, the choice of an appropriate chemical tool is paramount. This guide provides an in-depth, objective comparison of two prominent classes of irreversible cysteine protease inhibitors: the diazomethyl ketone, exemplified by Fmoc-L-Val-CHN2, and the acyloxymethyl ketones. By delving into their mechanisms of action, target specificities, and practical considerations, this document aims to equip scientists with the necessary knowledge to make informed decisions for their research endeavors.

Introduction to Cysteine Protease Inhibitors

Cysteine proteases play a critical role in a myriad of physiological and pathological processes, including protein turnover, apoptosis, and immune responses. Their dysregulation is implicated in various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. Consequently, the development of potent and selective inhibitors of these enzymes is a significant area of research. This guide focuses on two classes of mechanism-based irreversible inhibitors that covalently modify the active site cysteine residue of their target proteases.

This compound: A Representative Diazomethyl Ketone

This compound belongs to the family of peptidyl diazomethyl ketones, which are well-established inhibitors of cysteine proteases. The presence of the diazomethyl ketone "warhead" confers its inhibitory activity.

Mechanism of Action

The inhibitory mechanism of diazomethyl ketones involves the protonation of the diazomethyl carbon by an acidic residue in the protease's active site, typically a histidine. This is followed by nucleophilic attack by the active site cysteine thiolate on the adjacent carbonyl carbon, leading to the formation of a stable thioether bond and the release of nitrogen gas. This covalent modification irreversibly inactivates the enzyme. It is noteworthy that while primarily targeting cysteine proteases, peptidyl diazomethyl ketones have also been shown to inhibit certain serine proteases, such as subtilisin, by reacting with the active site histidine[1].

Acyloxymethyl Ketones: A Versatile Class of Inhibitors

Acyloxymethyl ketones (AOMKs) are another important class of irreversible cysteine protease inhibitors. Their structure consists of a peptidyl recognition motif linked to a ketone with an acyloxy leaving group.

Mechanism of Action

The mechanism of inhibition by acyloxymethyl ketones also involves nucleophilic attack by the active site cysteine thiolate on the ketone carbonyl. This forms a hemithioacetal intermediate. Subsequently, the acyloxy group is displaced by the sulfur atom, forming a stable thiomethyl ketone adduct and irreversibly inactivating the protease. The reactivity of the acyloxymethyl ketone can be modulated by altering the electronic properties of the acyloxy leaving group, providing a handle for tuning potency and selectivity.

Head-to-Head Comparison: this compound vs. Acyloxymethyl Ketones

To provide a clear and objective comparison, the following table summarizes the key characteristics of these two inhibitor classes based on available experimental data.

FeatureThis compound (Diazomethyl Ketones)Acyloxymethyl Ketones
Mechanism Irreversible covalent modification of the active site cysteine.Irreversible covalent modification of the active site cysteine.
Primary Targets Cysteine proteases (e.g., Calpains, Cathepsins).Cysteine proteases (e.g., Calpains, Cathepsins, Caspases).
Off-Target Effects Can inhibit some serine proteases.[1]Generally considered more selective for cysteine proteases.
Cell Permeability Generally cell-permeable.Can be designed to be cell-permeable.
Stability More stable at lower pH values.Stability is influenced by the nature of the acyloxy leaving group.
Potency vs. Calpain Generally more potent than acyloxymethyl ketones.[2]Less potent than diazomethyl ketones against calpain.[2]
Potency vs. Cathepsin B Less potent than acyloxymethyl ketones.[2]Generally more potent than diazomethyl ketones against Cathepsin B.[2]

Visualizing the Mechanisms of Inhibition

To further elucidate the distinct inhibitory pathways, the following diagrams illustrate the mechanisms of action for both diazomethyl ketones and acyloxymethyl ketones.

Inhibition_Mechanisms cluster_dmk This compound (Diazomethyl Ketone) Inhibition cluster_aomk Acyloxymethyl Ketone Inhibition dmk_start Active Protease + Diazomethyl Ketone dmk_protonation Protonation of Diazo Group by Active Site His dmk_start->dmk_protonation Step 1 dmk_nucleophilic_attack Nucleophilic Attack by Cys Thiolate dmk_protonation->dmk_nucleophilic_attack Step 2 dmk_final Irreversible Thioether Adduct + N2 dmk_nucleophilic_attack->dmk_final Step 3 aomk_start Active Protease + Acyloxymethyl Ketone aomk_hemithioacetal Hemithioacetal Formation aomk_start->aomk_hemithioacetal Step 1 aomk_displacement Displacement of Acyloxy Group aomk_hemithioacetal->aomk_displacement Step 2 aomk_final Irreversible Thiomethyl Ketone Adduct aomk_displacement->aomk_final Step 3

Caption: Mechanisms of irreversible inhibition by diazomethyl ketones and acyloxymethyl ketones.

Experimental Protocols

To facilitate the practical application of these inhibitors in a research setting, the following section provides a detailed, step-by-step methodology for a common protease inhibition assay.

Fluorometric Protease Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the 50% inhibitory concentration (IC50) of a test compound against a specific cysteine protease using a fluorogenic substrate.

Materials:

  • Purified cysteine protease

  • Fluorogenic protease substrate (e.g., Z-FR-AMC for cathepsins)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Test inhibitor (this compound or an acyloxymethyl ketone)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute the protease and fluorogenic substrate in the assay buffer to their desired stock concentrations.

    • Prepare a stock solution of the test inhibitor in DMSO.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.

  • Assay Setup:

    • In the 96-well plate, add the appropriate volume of each inhibitor dilution.

    • Include control wells: a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer only).

  • Enzyme Addition and Pre-incubation:

    • Add the purified protease to all wells except the "no enzyme" control.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements of fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protease_Inhibition_Assay_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) dilution Serial Dilution of Inhibitor prep->dilution setup Assay Plate Setup (Inhibitor dilutions, Controls) dilution->setup preincubation Enzyme Addition & Pre-incubation setup->preincubation reaction Substrate Addition & Kinetic Reading preincubation->reaction analysis Data Analysis & IC50 Determination reaction->analysis

Caption: Workflow for a fluorometric protease inhibition assay.

Conclusion and Future Perspectives

Both this compound and acyloxymethyl ketones are powerful tools for the study of cysteine proteases. The choice between them depends on the specific research question and the target protease. Diazomethyl ketones, like this compound, offer high potency against certain proteases like calpain but may exhibit some cross-reactivity with serine proteases. Acyloxymethyl ketones, on the other hand, provide a versatile platform where potency and selectivity can be fine-tuned through modification of the leaving group, and they generally show higher selectivity for cysteine proteases.

As our understanding of the roles of specific proteases in disease progresses, the development of even more selective and potent inhibitors will be crucial. The principles and experimental approaches outlined in this guide provide a solid foundation for researchers to effectively utilize and compare these important classes of protease inhibitors in their quest for novel therapeutic agents and a deeper understanding of biological processes.

References

  • Angliker, H., Anagli, J., & Shaw, E. (1992). Inactivation of calpain by peptidyl fluoromethyl ketones. Journal of medicinal chemistry, 35(2), 216–220. [Link]

  • Brömme, D., Demuth, H. U., & Peters, C. (1994). Peptide diazomethyl ketones are inhibitors of subtilisin-type serine proteases. Biological chemistry Hoppe-Seyler, 375(1), 59–62. [Link]

  • Green, G. D., & Shaw, E. (1981). Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. The Journal of biological chemistry, 256(4), 1923–1928. [Link]

  • Krantz, A., Copp, L. J., Coles, P. J., Smith, R. A., & Heard, S. B. (1991). Peptidyl (acyloxy)methyl ketones and the quiescent affinity label concept: the departing group as a variable structural element in the design of inactivators of cysteine proteinases. Biochemistry, 30(19), 4678–4687. [Link]

  • Pliura, D. H., Bonaventura, B. J., Smith, R. A., Coles, P. J., & Krantz, A. (1992). Comparative behaviour of calpain and cathepsin B toward peptidyl acyloxymethyl ketones, sulphonium methyl ketones and other potential inhibitors of cysteine proteinases. The Biochemical journal, 288(Pt 3), 759–762. [Link]

  • Pliura, D. H., Bonaventura, B. J., Smith, R. A., Coles, P. J., & Krantz, A. (1992). Comparative behaviour of calpain and cathepsin B toward peptidyl acyloxymethyl ketones, sulphonium methyl ketones and other potential inhibitors of cysteine proteinases. Biochemical Journal, 288(3), 759-762. [Link]

  • Shaw, E., Wikstrom, P., & Ruscica, J. (1983). An exploring search for new types of cathepsin B inhibitors. Archives of biochemistry and biophysics, 222(2), 424–429. [Link]

Sources

A Guide to Orthogonal Validation: Corroborating Fmoc-L-Val-CHN2 Probe Findings with Genetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Drug Discovery

This guide focuses on the robust, orthogonal validation of findings obtained using Fmoc-L-Val-CHN2 , an activity-based probe (ABP) presumed to target specific classes of enzymes. We will detail a framework for using genetic methods—the gold standard for target validation—to independently verify the role of candidate proteins identified by this probe. By synergistically combining chemical biology with precise genetic perturbations, researchers can build a compelling, multi-faceted case for a target's role in a disease phenotype, dramatically increasing confidence before committing to extensive drug development campaigns.[2][3][4][5]

The Chemical Probe Approach: Activity-Based Profiling with this compound

This compound is a covalent chemical probe. Its structure suggests a specific mode of action. The L-Valine component provides a degree of selectivity, potentially favoring interaction with enzymes that have a binding pocket amenable to this amino acid residue. The diazomethane (-CHN2) group is a reactive moiety that can form a stable, covalent bond with nucleophilic residues within an enzyme's active site, most notably the thiol group of a cysteine.[6] This covalent and activity-dependent binding makes it a powerful tool for Activity-Based Protein Profiling (ABPP).

The central hypothesis is that this compound will preferentially label active cysteine proteases, allowing for their identification and quantification from complex biological samples.

Mechanism of Action: Covalent Inactivation

The diazomethane group is protonated by an acidic residue in the enzyme's active site, which is followed by nucleophilic attack from a nearby residue (e.g., cysteine). This results in the release of nitrogen gas (N₂) and the formation of an irreversible covalent bond between the probe and the enzyme, effectively inactivating it.

cluster_0 Enzyme Active Site Enzyme_Cys Target Enzyme (Active Cysteine) Protonation Protonation of Diazomethane Enzyme_Cys->Protonation 2. Nucleophilic Attack Probe This compound Probe->Protonation 1. Enters Active Site N2_Release Release of N₂ Gas Protonation->N2_Release 3. Intermediate Formation Covalent_Adduct Covalently Modified Inactive Enzyme N2_Release->Covalent_Adduct 4. Irreversible Bonding ProbeScreen Chemical Probe Screen (e.g., this compound) HitList Generate List of Potential Protein Targets ProbeScreen->HitList Phenotype Observe Cellular Phenotype (e.g., Apoptosis) ProbeScreen->Phenotype Hypothesis Hypothesis: Target X causes Phenotype HitList->Hypothesis Phenotype->Hypothesis GeneticValidation Orthogonal Genetic Validation Hypothesis->GeneticValidation CRISPR CRISPR/Cas9 Knockout of Target X GeneticValidation->CRISPR siRNA siRNA/shRNA Knockdown of Target X GeneticValidation->siRNA Validate Validate Target Modulation (e.g., WB) CRISPR->Validate siRNA->Validate PhenoAssay Perform Phenotypic Assay Validate->PhenoAssay Conclusion High-Confidence Target Validation PhenoAssay->Conclusion cluster_crispr CRISPR/Cas9 Knockout cluster_sirna siRNA Knockdown crispr1 Design sgRNAs (Targeting Exons) crispr2 Deliver Cas9/sgRNA (e.g., Transfection) crispr1->crispr2 crispr3 Validate KO (Western Blot) crispr2->crispr3 crispr4 Result: Permanent Loss of Protein crispr3->crispr4 sirna1 Select siRNAs (Targeting mRNA) sirna2 Deliver siRNA (Transfection) sirna1->sirna2 sirna3 Validate KD (48-72h) (Western Blot) sirna2->sirna3 sirna4 Result: Transient Reduction of Protein sirna3->sirna4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.